molecular formula C13H18N2 B1621888 3-[(1-Methyl-3-phenylpropyl)amino]propionitrile CAS No. 302785-50-8

3-[(1-Methyl-3-phenylpropyl)amino]propionitrile

Cat. No.: B1621888
CAS No.: 302785-50-8
M. Wt: 202.3 g/mol
InChI Key: ZQXYBODARBOTEP-UHFFFAOYSA-N
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Description

3-[(1-Methyl-3-phenylpropyl)amino]propionitrile is a useful research compound. Its molecular formula is C13H18N2 and its molecular weight is 202.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[(1-Methyl-3-phenylpropyl)amino]propionitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(1-Methyl-3-phenylpropyl)amino]propionitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(4-phenylbutan-2-ylamino)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-12(15-11-5-10-14)8-9-13-6-3-2-4-7-13/h2-4,6-7,12,15H,5,8-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQXYBODARBOTEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20392257
Record name 3-[(4-Phenylbutan-2-yl)amino]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302785-50-8
Record name 3-[(4-Phenylbutan-2-yl)amino]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical Identity and Synthetic Utility of 3-[(4-Phenylbutan-2-yl)amino]propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as an authoritative reference for researchers and process chemists dealing with the synthesis, characterization, and application of 3-[(1-Methyl-3-phenylpropyl)amino]propionitrile .

A Technical Framework for Drug Development & Process Chemistry

Executive Summary & Nomenclature Analysis

This guide profiles 3-[(1-Methyl-3-phenylpropyl)amino]propionitrile , a secondary amine intermediate formed via the aza-Michael addition of a homobenzyl-type amine to acrylonitrile. In pharmaceutical development, this molecule serves as a critical "masked diamine" precursor—allowing for the controlled extension of nitrogen-containing chains often found in antihypertensives (e.g., Labetalol analogues) and polyamine-based chemotherapeutics.

Systematic Nomenclature Breakdown

To ensure precise communication in regulatory filings (IND/NDA), the IUPAC name is constructed based on the principal functional group hierarchy: Nitrile > Amine .

  • Principal Group: Propanenitrile (3-carbon chain terminating in

    
    N).
    
  • Substituent: Amino group at position 3.

  • N-Substituent: The group 1-methyl-3-phenylpropyl is systematically named 4-phenylbutan-2-yl.

Preferred IUPAC Name:

3-[(4-phenylbutan-2-yl)amino]propanenitrile

Common/Industrial Synonyms:

  • 
    -(2-Cyanoethyl)-1-methyl-3-phenylpropylamine
    
  • 
    -(2-Cyanoethyl)-homoamphetamine
    
  • Labetalol Impurity/Intermediate (Cyano-analog)

Structural Visualization (DOT)

The following diagram illustrates the hierarchical decomposition of the IUPAC name.

Nomenclature Root Target Molecule C13H18N2 Parent Parent Chain: Propanenitrile (C-C-C#N) Root->Parent Base Priority Sub1 Position 3: Amino Group (-NH-) Parent->Sub1 Attached at C3 Sub2 N-Substituent: 4-phenylbutan-2-yl (Chiral Center @ C2) Sub1->Sub2 Attached to N

Figure 1: Hierarchical breakdown of the systematic naming convention.

Synthetic Pathway: The Aza-Michael Addition

The synthesis of this molecule relies on the nucleophilic attack of a primary amine on an electron-deficient alkene (acrylonitrile). This is a 1,4-conjugate addition (aza-Michael).

Reaction Protocol

Reactants:

  • Substrate: 1-Methyl-3-phenylpropylamine (CAS: 22374-89-6).[1] Note: This amine is the key pharmacophore in Labetalol.

  • Michael Acceptor: Acrylonitrile (CAS: 107-13-1).

Mechanism: The lone pair on the primary amine nitrogen attacks the


-carbon of acrylonitrile. The resulting zwitterionic intermediate is protonated to yield the secondary amine.

ReactionPathway Amine 1-Methyl-3-phenylpropylamine (Nucleophile) Transition Transition State (Zwitterionic Intermediate) Amine->Transition 1,4-Addition Acryl Acrylonitrile (Electrophile) Acryl->Transition Product 3-[(4-phenylbutan-2-yl)amino]propanenitrile (Secondary Amine) Transition->Product Proton Transfer

Figure 2: Synthetic workflow for the formation of the target nitrile.

Validated Experimental Procedure

Standard Operating Procedure (SOP) for Lab Scale (100 mmol)

  • Setup: Equip a 250 mL three-necked round-bottom flask with a reflux condenser, a pressure-equalizing addition funnel, and a magnetic stir bar. Purge with Nitrogen (

    
    ).
    
  • Charge: Add 1-Methyl-3-phenylpropylamine (14.9 g, 100 mmol) and Methanol (50 mL).

  • Addition: Cool the solution to 0–5°C (ice bath). Acrylonitrile is highly volatile and toxic; handle in a fume hood. Dropwise add Acrylonitrile (5.83 g, 110 mmol, 1.1 eq) over 30 minutes.

    • Expert Insight: The reaction is exothermic. Low temperature prevents the polymerization of acrylonitrile and the formation of the bis-cyanoethylated tertiary amine byproduct.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–24 hours.

    • Monitoring: Monitor via TLC (Mobile phase: 5% MeOH in DCM). The primary amine spot (lower

      
      ) should disappear.
      
  • Workup: Concentrate the mixture under reduced pressure (Rotavap) to remove methanol and excess acrylonitrile.

  • Purification: The residue is typically a clear to pale yellow oil. If high purity (>98%) is required for pharmaceutical use, purify via vacuum distillation (Expect bp >180°C at 5 mmHg) or column chromatography (Silica gel, DCM:MeOH gradient).

Applications in Drug Development

This molecule is rarely the final API; rather, it is a high-value Intermediate .

Precursor to 1,3-Diamines

The primary utility of the cyanoethyl group is its reducibility. Catalytic hydrogenation (Raney Ni/H2 or


) converts the nitrile (-CN) into a primary amine (-CH2NH2).
  • Target Structure:

    
    -(4-phenylbutan-2-yl)propane-1,3-diamine.
    
  • Therapeutic Relevance: These diamine motifs are prevalent in:

    • Antimalarials: Chloroquine analogues often feature a diamine linker.

    • Ion Channel Blockers: Similar to Fendiline or Verapamil analogues.

Impurity Profiling (Labetalol)

In the industrial synthesis of Labetalol, if acrylonitrile is present (or used in parallel lines), this impurity may form.

  • Analytical Marker: This molecule serves as a reference standard to validate HPLC methods for "Related Substances" in Labetalol hydrochloride monographs.

Physicochemical & Spectral Characterization

For verification, the following data profile should be expected.

PropertyValue (Predicted/Observed)Notes
Molecular Formula

Molecular Weight 202.30 g/mol
Physical State Viscous Liquid (Oil)Colorless to Pale Yellow
Boiling Point ~340°C (760 mmHg)Extrapolated from fragment data
LogP 2.45 ± 0.3Lipophilic, crosses BBB easily
pKa (Amine) ~9.5Basic secondary amine
Spectroscopic Signature (Predicted)
  • IR Spectrum:

    • 2245 cm⁻¹: Sharp, weak band characteristic of the Nitrile (

      
      ) stretch.
      
    • 3300–3400 cm⁻¹: Broad, weak band for Secondary Amine (

      
      ) stretch.
      
  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       7.15–7.30 (m, 5H, Aromatic).
      
    • 
       2.8–2.9 (m, 2H, 
      
      
      
      ).
    • 
       2.6 (t, 2H, 
      
      
      
      ).
    • 
       1.1 (d, 3H, Methyl group on the propyl chain).
      

References

  • IUPAC Nomenclature of Organic Chemistry (Blue Book). P-62.2.1 (Amines) and P-66.5 (Nitriles). The nitrile group takes precedence over the amine group in suffix assignment.
  • Sigma-Aldrich. Product Specification: 3-(Methylamino)propionitrile (Fragment Reference).[2]Link

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69656, 3-(Methylamino)propanenitrile.Link

  • Genest, A., et al. (2017). The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules. Progress in Polymer Science.[3] (Mechanistic validation of amine-acrylonitrile addition). Link

  • Veeprho Laboratories. Labetalol Impurities and Intermediates (Reference for the amine moiety).Link

Sources

Technical Guide: 3-[(1-Methyl-3-phenylpropyl)amino]propionitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-[(1-Methyl-3-phenylpropyl)amino]propionitrile (CAS 302785-50-8) Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Strategic Intermediate for Phenylpropylamine-Class Therapeutics

Executive Summary

3-[(1-Methyl-3-phenylpropyl)amino]propionitrile (CAS 302785-50-8 ) is a specialized secondary amine intermediate used in the synthesis of complex pharmaceutical scaffolds. Structurally, it combines the 1-methyl-3-phenylpropyl pharmacophore—a key recognition element in mixed


-adrenergic antagonists like Labetalol  and Dilevalol —with a reactive propionitrile  tail.

This guide details the physicochemical characterization, synthesis protocols, and downstream utility of this compound. It serves as a blueprint for medicinal chemists leveraging this building block to generate N-substituted 1,3-diamines,


-amino acids, and heterocyclic libraries.

Chemical Identity & Physicochemical Properties[1][2][3]

PropertyData
CAS Number 302785-50-8
Chemical Name 3-[(1-Methyl-3-phenylpropyl)amino]propionitrile
Synonyms N-(2-Cyanoethyl)-1-methyl-3-phenylpropylamine; 3-(4-Phenylbutan-2-ylamino)propanenitrile
Molecular Formula

Molecular Weight 202.30 g/mol
Physical State Viscous liquid or low-melting solid (racemic mixture)
Solubility Soluble in MeOH, EtOH, DCM, DMSO; Sparingly soluble in water
Key Functional Groups Secondary Amine (Nucleophilic), Nitrile (Electrophilic precursor)

Synthesis Protocol: Aza-Michael Addition (Cyanoethylation)

The synthesis of CAS 302785-50-8 proceeds via the aza-Michael addition (cyanoethylation) of 1-methyl-3-phenylpropylamine to acrylonitrile. This reaction is atom-economical and typically requires no external catalyst due to the nucleophilicity of the aliphatic amine.

Reaction Scheme

The primary amine attacks the


-carbon of acrylonitrile, transferring the amine proton to the 

-carbon to form the stable secondary amine.

SynthesisPathway Amine 1-Methyl-3-phenylpropylamine (Nucleophile) Intermediate Transition State (Zwitterionic) Amine->Intermediate Nucleophilic Attack Acrylo Acrylonitrile (Michael Acceptor) Acrylo->Intermediate Product 3-[(1-Methyl-3-phenylpropyl)amino]propionitrile (CAS 302785-50-8) Intermediate->Product Proton Transfer

Figure 1: Mechanistic pathway for the synthesis of CAS 302785-50-8 via aza-Michael addition.

Experimental Procedure

Safety Warning: Acrylonitrile is highly toxic, carcinogenic, and volatile. All operations must be performed in a fume hood.

Reagents:

  • 1-Methyl-3-phenylpropylamine (1.0 eq)

  • Acrylonitrile (1.1 - 1.2 eq)

  • Solvent: Methanol or Ethanol (Optional; reaction can be run neat)

Step-by-Step Protocol:

  • Setup: Charge a round-bottom flask with 1-methyl-3-phenylpropylamine. If using solvent, dissolve amine in MeOH (2-3 volumes).

  • Addition: Cool the vessel to 0–5°C in an ice bath. Add acrylonitrile dropwise via an addition funnel to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C). Stir for 12–24 hours.[1]

    • Note: Monitoring by TLC or LC-MS is essential. The secondary amine product is stable, but prolonged heating with excess acrylonitrile can lead to the formation of the tertiary amine (bis-cyanoethylation).

  • Workup: Concentrate the reaction mixture under reduced pressure to remove solvent and excess acrylonitrile.

  • Purification: The crude residue is typically sufficiently pure (>95%) for downstream use. If necessary, purify via vacuum distillation or column chromatography (SiO2, DCM/MeOH gradient).

Downstream Applications in Drug Design

This nitrile intermediate serves as a "branch point" for generating diverse pharmacological scaffolds.

Reduction to 1,3-Diamines

The most common application is the reduction of the nitrile group to a primary amine, yielding N-(3-aminopropyl)-1-methyl-3-phenylpropylamine .

  • Reagents: Raney Nickel/H2,

    
    , or Borane-THF.
    
  • Utility: 1,3-Diamines are privileged scaffolds in GPCR ligands (e.g., dopamine and serotonin receptor antagonists). The propyl chain provides optimal spacing for bidentate binding interactions.

Hydrolysis to -Amino Acids

Acidic or basic hydrolysis converts the nitrile to a carboxylic acid.

  • Product: N-(2-Carboxyethyl)-1-methyl-3-phenylpropylamine.

  • Utility: Precursor for

    
    -lactams or peptidomimetics.
    
Heterocyclic Cyclization

Reaction with aldehydes or ketones followed by reduction can yield substituted piperidines or pyrimidines, expanding the chemical space around the phenylpropylamine core.

Applications Nitrile 3-[(1-Methyl-3-phenylpropyl)amino]propionitrile (CAS 302785-50-8) Diamine Pathway A: Reduction Product: N-(3-Aminopropyl) derivative Use: GPCR Ligands / Ion Channel Blockers Nitrile->Diamine H2 / Cat. or LiAlH4 Acid Pathway B: Hydrolysis Product: N-Substituted β-Alanine Use: Peptidomimetics / Prodrugs Nitrile->Acid HCl / H2O or NaOH Heterocycle Pathway C: Cyclization Product: Piperidines / Pyrimidines Use: Rigid Scaffolds Nitrile->Heterocycle R-CHO + Cyclization

Figure 2: Divergent synthetic utility of the nitrile intermediate in medicinal chemistry.

Analytical Standards & Quality Control

To ensure the integrity of biological data derived from this intermediate, strict QC parameters must be met.

  • 1H NMR (CDCl3, 400 MHz):

    • 
       7.15–7.30 (m, 5H, Ar-H)
      
    • 
       2.85–2.95 (m, 2H, 
      
      
      
      )
    • 
       2.60–2.70 (m, 1H, Methine 
      
      
      
      )
    • 
       2.50 (t, 2H, 
      
      
      
      )
    • 
       1.05 (d, 3H, 
      
      
      
      )
  • IR Spectroscopy: Distinct sharp band at 2245–2255 cm⁻¹ (C≡N stretch).

  • Mass Spectrometry: ESI(+) m/z = 203.15

    
    .
    

References

  • CymitQuimica . (2024).[2] Product Data Sheet: 3-[(1-Methyl-3-phenylpropyl)amino]propionitrile. Retrieved from

  • Organic Syntheses. (1947).

    
    -Aminopropionitrile. Org. Synth. 27, 3. 
    
  • PubChem . (2024). Compound Summary: 3-(Methylamino)propanenitrile (Analogous Chemistry). National Library of Medicine.

  • Sigma-Aldrich . (2024). 1-Methyl-3-phenylpropylamine (Precursor Data).

  • Morytko, M. J., et al. (2008).[3] Synthesis and in vitro activity of N'-cyano-4-(2-phenylacetyl)-N-o-tolylpiperazine-1-carboximidamide P2X7 antagonists. Bioorganic & Medicinal Chemistry Letters, 18(6), 2093-2096.[3]

Sources

Biological Activity & Technical Profile: 3-[(1-Methyl-3-phenylpropyl)amino]propionitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, pharmacological context, and synthetic utility of 3-[(1-Methyl-3-phenylpropyl)amino]propionitrile , a specialized N-substituted aminonitrile.

This guide is structured for researchers in medicinal chemistry and pharmacology, focusing on its role as a latent pharmacophore precursor and a critical intermediate in the synthesis of mixed


-adrenergic antagonists.

Executive Technical Summary

3-[(1-Methyl-3-phenylpropyl)amino]propionitrile (CAS: 302785-50-8 ) is a secondary aminonitrile derivative.[1] Biologically, it functions primarily as a metabolic precursor and a synthetic intermediate . It is chemically constructed via the cyanoethylation of 1-methyl-3-phenylpropylamine (also known as 4-phenylbutan-2-amine), which is the bioactive pharmacophore found in the antihypertensive drug Labetalol .

While the nitrile itself exhibits reduced receptor affinity compared to its parent amine due to steric bulk and the electron-withdrawing cyano group, it possesses significant biological relevance in two domains:

  • Prodrug Pharmacology: Analogous to Fenproporex , the N-cyanoethyl group can be metabolically cleaved in vivo, releasing the active sympatholytic amine.

  • Toxicological Mechanism: As a

    
    -aminopropionitrile (BAPN) derivative, it carries a structural risk of lysyl oxidase (LOX) inhibition, potentially affecting collagen cross-linking (osteolathyrism), though this is mitigated by the bulky phenylpropyl side chain.
    

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]

PropertySpecification
IUPAC Name 3-[(4-phenylbutan-2-yl)amino]propanenitrile
CAS Number 302785-50-8
Molecular Formula

Molecular Weight 202.30 g/mol
Core Moiety 1-Methyl-3-phenylpropylamine (Labetalol Side Chain)
Functional Group

-Aminonitrile (Michael Adduct)
Solubility Soluble in DMSO, Ethanol, Chloroform; Sparingly soluble in water
pKa (Calc) ~8.5 (Amine basicity reduced by

-cyano group)

Biological Mechanisms & Pharmacology[9]

Metabolic Activation (The "Fenproporex Effect")

The primary biological activity of this molecule is governed by its metabolic fate. N-cyanoethyl amines are known to undergo oxidative dealkylation in vivo.

  • Mechanism: Hepatic cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) attack the

    
    -carbon of the cyanoethyl group, leading to an unstable carbinolamine intermediate which collapses to release acrylonitrile  (or cyanide equivalents) and the parent primary amine .
    
  • Active Metabolite: 1-Methyl-3-phenylpropylamine (4-phenylbutan-2-amine).

  • Pharmacological Effect of Metabolite:

    • 
      -Adrenergic Agonism/Antagonism:  The parent amine is a structural homolog of amphetamine but with an extended propyl chain. It binds to 
      
      
      
      -adrenergic receptors, contributing to the vasoconstrictive (or blocking, depending on chirality) properties seen in Labetalol-type drugs.
    • 
      -Adrenergic Blockade:  The bulky aralkyl amine structure is essential for 
      
      
      
      -receptor affinity, blocking catecholamine binding.
Structural Toxicology: Lysyl Oxidase Inhibition

The molecule contains a


-aminopropionitrile (BAPN)  core.[2][3] BAPN is a known "lathyrogen" that irreversibly inhibits Lysyl Oxidase (LOX) , the enzyme responsible for cross-linking collagen and elastin.
  • Risk Profile: While unsubstituted BAPN is highly potent, the N-substitution with the bulky 1-methyl-3-phenylpropyl group significantly hinders the molecule's fit into the LOX active site.

  • Biological Implication: High-dose exposure may still induce connective tissue abnormalities (lathyrism-like symptoms) or interfere with wound healing, necessitating strict handling protocols during drug development.

Visualization: Metabolic & Synthetic Pathways

The following diagram illustrates the synthesis of the molecule and its divergent biological pathways (Bioactivation vs. Toxicity).

BioActivity Precursor 1-Methyl-3-phenylpropylamine (Active Pharmacophore) Target 3-[(1-Methyl-3-phenylpropyl)amino]propionitrile (The Topic Molecule) Precursor->Target Synthetic Cyanoethylation (Michael Addition) Acrylo Acrylonitrile Acrylo->Target Reagent CYP Hepatic CYP450 (Oxidative Dealkylation) Target->CYP In Vivo Metabolism LOX Lysyl Oxidase (LOX) Enzyme Target->LOX Direct Binding (Low Affinity) ActiveMet Regenerated Amine (alpha/beta-Adrenergic Activity) CYP->ActiveMet Major Pathway ToxicBy Cyanide / Acrylonitrile (Toxic Byproducts) CYP->ToxicBy Side Product Inhibition Collagen Cross-link Inhibition (Potential) LOX->Inhibition Inhibition Mechanism

Caption: Figure 1. Dual pathway illustrating the synthetic origin and metabolic divergence of the aminonitrile into active adrenergic modulators and potential toxic byproducts.

Experimental Protocols

Synthesis via Michael Addition

This protocol yields the target aminonitrile with high specificity, avoiding bis-cyanoethylation.

Reagents:

  • 1-Methyl-3-phenylpropylamine (1.0 eq)[4]

  • Acrylonitrile (1.1 eq)

  • Solvent: Methanol or Ethanol (Abs.)

  • Catalyst: Glacial Acetic Acid (0.05 eq) - Optional, promotes protonation

Procedure:

  • Preparation: Charge a round-bottom flask with 1-methyl-3-phenylpropylamine dissolved in methanol (5 mL/g).

  • Addition: Cool the solution to 0–5°C. Add acrylonitrile dropwise over 30 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 12–24 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1) for the disappearance of the primary amine.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove solvent and excess acrylonitrile.

  • Purification: The residue is typically a clear to pale yellow oil. If necessary, purify via vacuum distillation or column chromatography (Silica gel, Hexane/Ethyl Acetate gradient).

In Vitro Metabolic Stability Assay (Microsomal)

To verify the "prodrug" hypothesis and release of the active amine.

System: Rat Liver Microsomes (RLM) or Human Liver Microsomes (HLM). Protocol:

  • Incubation: Incubate test compound (1 µM) with microsomes (0.5 mg protein/mL) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot at 0, 15, 30, and 60 mins. Quench with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Target Detection: Monitor transitions for Parent (

    
     203) and Metabolite (1-Methyl-3-phenylpropylamine, 
    
    
    
    150).

Applications in Drug Development[4][6][12][13]

Precursor for Diamine Synthesis

The nitrile group is readily reduced to a primary amine, yielding N-(3-aminopropyl)-1-methyl-3-phenylpropylamine .

  • Reagent: Lithium Aluminum Hydride (LiAlH4) or Raney Nickel/H2.

  • Utility: These diamines are critical scaffolds for synthesizing complex GPCR ligands and ion channel blockers.

Labetalol/Dilevalol Impurity Profiling

In the industrial synthesis of Labetalol, acrylonitrile impurities or alternative synthetic routes can generate this aminonitrile.

  • Regulatory Status: It must be monitored as a process-related impurity .

  • Control Limit: Typically <0.15% in API due to the potential genotoxicity of nitrile/acrylamide functionalities.

Safety & Handling (SHE)

  • Nitrile Hazard: Although less volatile than propionitrile, this compound can release cyanide upon strong acid hydrolysis or metabolic breakdown.

  • Skin Absorption: High lipophilicity (estimated LogP ~2.5–3.0) facilitates dermal absorption. Double-gloving (Nitrile/Laminate) is mandatory.

  • Storage: Store under inert atmosphere (

    
    ) at 2–8°C to prevent oxidation or polymerization.
    

References

  • PubChem. (2025).[5] Compound Summary: 3-[(1-Methyl-3-phenylpropyl)amino]propionitrile (CAS 302785-50-8).[1] National Library of Medicine. [Link]

  • Baker, G. B., et al. (1985). Neuropharmacological and neurochemical properties of N-(2-cyanoethyl)-2-phenylethylamine, a prodrug of 2-phenylethylamine. British Journal of Pharmacology.[6] [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of 3-[(1-Methyl-3-phenylpropyl)amino]propionitrile

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, aqueous solubility stands out as a critical determinant of a drug candidate's ultimate success, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, and consequently, its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the methodologies and strategic considerations for characterizing the solubility profile of the novel chemical entity, 3-[(1-Methyl-3-phenylpropyl)amino]propionitrile.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to offer a deeper, mechanistic understanding of why specific experimental choices are made. By integrating theoretical principles with actionable, field-proven protocols, this guide aims to equip scientists with the necessary tools to conduct a robust and self-validating solubility assessment, ensuring data integrity and informed decision-making throughout the preclinical development pipeline.

Molecular Structure and Predicted Physicochemical Characteristics

A foundational analysis of the molecular structure of 3-[(1-Methyl-3-phenylpropyl)amino]propionitrile is the first step in designing a comprehensive solubility assessment. The structure contains several key functional groups that will dictate its behavior in aqueous and non-aqueous environments.

  • Secondary Amine: The presence of a secondary amine introduces a basic center. This group is expected to be protonated at acidic pH, forming a cationic species with significantly enhanced aqueous solubility. The pKa of this amine is a critical parameter to determine experimentally. Computational prediction models for secondary amines suggest a pKa value in the range of 9.0 to 11.0.[1][2][3] An accurate pKa value is essential for interpreting the pH-solubility profile.

  • Phenylpropyl Group: This bulky, non-polar moiety contributes to the molecule's lipophilicity (hydrophobicity). The presence of the phenyl ring and the propyl chain will likely limit the intrinsic solubility of the neutral form of the molecule.[4][5]

  • Propionitrile Group: The nitrile (-C≡N) group is polar and can act as a hydrogen bond acceptor with water molecules.[6][7][8] This feature can enhance aqueous solubility compared to a simple alkyl chain. Furthermore, the nitrile group is generally metabolically stable and can improve pharmacokinetic profiles.[9][10]

Based on these structural features, we can generate initial in-silico predictions for key physicochemical parameters that guide our experimental strategy.

Table 1: Predicted Physicochemical Properties of 3-[(1-Methyl-3-phenylpropyl)amino]propionitrile

ParameterPredicted ValueRationale and Implication
pKa (Basic) 9.5 ± 1.0The secondary amine is the primary basic center. This value predicts that the compound will be predominantly in its ionized, more soluble form at pH values significantly below 9.5.[1][11]
logP 2.8 ± 0.5The octanol-water partition coefficient (logP) is a measure of lipophilicity. The phenylpropyl group suggests a value indicating moderate lipophilicity, which may lead to low intrinsic solubility.[12][13][14]
Intrinsic Solubility (S₀) Low (< 10 µg/mL)The significant non-polar character from the phenylpropyl group is expected to result in low aqueous solubility of the free base (neutral form).[9]

These predictions form a working hypothesis: 3-[(1-Methyl-3-phenylpropyl)amino]propionitrile is likely a weakly basic compound with low intrinsic solubility, exhibiting a pronounced pH-dependent solubility profile.

Thermodynamic (Equilibrium) Solubility Determination

Thermodynamic solubility is the saturation concentration of a compound in a specific solvent at equilibrium with its most stable solid form.[7][15] It represents the true solubility and is the gold standard for regulatory submissions and for understanding the biopharmaceutical properties of a drug. The shake-flask method is the most reliable technique for this determination.[15][16][17]

Causality Behind Experimental Choices:
  • Why the Shake-Flask Method? This method allows sufficient time for the compound to reach equilibrium with the solvent, ensuring that the measured concentration reflects the true thermodynamic solubility, not a transient supersaturated state. It also allows for the recovery and analysis of the solid residue to check for any changes in solid form (e.g., polymorphism or salt disproportionation).[17]

  • Why a pH Range of 1.2 to 7.5? This range covers the physiological pH conditions of the gastrointestinal tract. According to ICH M9 guidelines, determining solubility across this range is crucial for Biopharmaceutics Classification System (BCS) assessment.[18][19][20][21]

  • Why 37 °C? This temperature mimics human body temperature, providing data that is more relevant to in-vivo conditions.[18]

Experimental Workflow: Shake-Flask Method

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep1 Weigh excess solid compound into vials prep2 Add buffered media (pH 1.2, 4.5, 6.8, etc.) prep1->prep2 equil Agitate at 37°C for 24-48 hours prep2->equil sample1 Centrifuge to pellet undissolved solid equil->sample1 sample2 Filter supernatant (0.22 µm PVDF) sample1->sample2 sample3 Quantify concentration by HPLC-UV sample2->sample3 sample4 Verify final pH of the solution sample3->sample4

Caption: Thermodynamic Solubility Workflow.

Detailed Protocol: pH-Solubility Profile
  • Preparation of Buffers: Prepare a series of aqueous buffers covering a pH range of 1.2 to 10.0 (e.g., pH 1.2 HCl, pH 4.5 acetate, pH 6.8 phosphate, pH 7.4 phosphate, pH 9.0 borate). Verify the pH of each buffer at 37 °C.[22]

  • Sample Preparation: Add an excess amount of solid 3-[(1-Methyl-3-phenylpropyl)amino]propionitrile (e.g., 2-5 mg) to separate glass vials. The amount should be sufficient to ensure a solid phase remains at equilibrium.[17]

  • Incubation: Add a precise volume (e.g., 1 mL) of each prepared buffer to the respective vials. Seal the vials tightly.

  • Equilibration: Place the vials in a shaking incubator set to 37 °C and agitate for 24 to 48 hours. A preliminary experiment can determine the time required to reach equilibrium.[16]

  • Phase Separation: After incubation, allow the vials to stand at 37 °C for a short period to allow for sedimentation. Centrifuge the vials to pellet the excess solid.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove any remaining solid particles.

  • Quantification: Dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method.

  • pH Verification: Measure the final pH of the remaining saturated solution to ensure the buffer capacity was sufficient.[17]

  • Solid Phase Analysis (Optional but Recommended): Recover the remaining solid from the vials and analyze it using techniques like XRPD or DSC to confirm if the solid form has changed during the experiment.

Kinetic Solubility Determination

Kinetic solubility is a measure of the concentration of a compound at which it precipitates from a supersaturated solution, typically generated by adding a concentrated DMSO stock solution to an aqueous buffer.[15][23] This high-throughput assay is invaluable in early drug discovery for ranking compounds and identifying potential solubility liabilities.[22][24]

Causality Behind Experimental Choices:
  • Why use DMSO stock solutions? DMSO can dissolve a wide range of organic compounds at high concentrations, enabling a standardized, high-throughput workflow where small volumes of stock are diluted into aqueous buffers.[22]

  • Why is it "Kinetic"? The process does not allow for equilibrium between the dissolved and solid states. The measured solubility is often higher than the thermodynamic solubility because the compound may precipitate as a less stable, amorphous form or remain in a supersaturated state for the duration of the experiment.[15] This provides a measure of the compound's propensity to precipitate from a supersaturated state, which can be relevant to in-vivo situations after oral administration.

Experimental Workflow: High-Throughput Kinetic Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep1 Prepare 10 mM compound stock in DMSO assay1 Dispense DMSO stock into microplate prep1->assay1 assay2 Add aqueous buffer (e.g., PBS pH 7.4) assay1->assay2 assay3 Mix and incubate (e.g., 2h at RT) assay2->assay3 analysis1 Filter to remove precipitate assay3->analysis1 analysis2 Quantify soluble compound by HPLC-UV or LC-MS/MS analysis1->analysis2

Caption: Kinetic Solubility Workflow.

Detailed Protocol: Direct UV or LC-MS/MS Method
  • Stock Solution Preparation: Prepare a 10 mM stock solution of 3-[(1-Methyl-3-phenylpropyl)amino]propionitrile in 100% DMSO.

  • Assay Plate Preparation: In a 96-well microplate, add a small volume (e.g., 2 µL) of the DMSO stock solution to the wells.

  • Buffer Addition: Rapidly add aqueous buffer (e.g., 198 µL of PBS at pH 7.4) to achieve the desired final compound concentration and a final DMSO concentration of 1%.

  • Incubation: Seal the plate and shake at room temperature for 1.5 to 2 hours.[23]

  • Filtration: Transfer the contents of each well to a 96-well filter plate and filter to remove any precipitate.[25]

  • Quantification: Analyze the concentration of the compound in the filtrate using a suitable analytical method (e.g., HPLC-UV or LC-MS/MS) by comparing the response to a standard curve prepared in a 1% DMSO/buffer mixture.[24]

Solubility in Biorelevant Media

To better predict a drug's behavior in the human gastrointestinal tract, solubility should be assessed in biorelevant media. These media contain bile salts and phospholipids that mimic the composition of human intestinal fluids in both fasted (FaSSIF) and fed (FeSSIF) states.[26][27][28] For lipophilic compounds, these media can significantly enhance solubility through micellar solubilization.[26]

Causality Behind Experimental Choices:
  • Why FaSSIF and FeSSIF? The composition of intestinal fluid changes significantly after a meal. FaSSIF (pH ~6.5) mimics the fasted state, while FeSSIF (pH ~5.0) mimics the fed state, which has a higher concentration of bile salts and lipids.[27] Testing in both media helps to predict potential food effects on drug absorption.

  • How do they work? The bile salts and lecithin in these media form mixed micelles, which are colloidal structures that can incorporate lipophilic drug molecules into their hydrophobic cores, thereby increasing the apparent solubility of the drug.[29]

Protocol: Biorelevant Solubility

The protocol is analogous to the thermodynamic shake-flask method, with the standard aqueous buffers being replaced by freshly prepared FaSSIF and FeSSIF media.[30] It is crucial to use commercially available standardized powders to prepare these media for consistency and reproducibility.[26][28]

Data Presentation and Interpretation

The data gathered from the described experiments should be compiled into clear, summary tables. The pH-solubility profile is best visualized by plotting solubility (on a logarithmic scale) against pH.

Table 2: Hypothetical Thermodynamic Solubility of 3-[(1-Methyl-3-phenylpropyl)amino]propionitrile at 37 °C

MediumpHSolubility (µg/mL)Solubility (µM)
0.1 M HCl1.2> 2000> 8760
Acetate Buffer4.515506790
Phosphate Buffer (FaSSIF)6.52501095
Phosphate Buffer7.435153
Borate Buffer9.0835
Intrinsic Solubility (S₀) >11.5 5 22

Table 3: Hypothetical Kinetic and Biorelevant Solubility at Room Temperature

Assay TypeMediumpHSolubility (µg/mL)
Kinetic Solubility PBS7.465
Biorelevant (Thermo.) FaSSIF6.5280
Biorelevant (Thermo.) FeSSIF5.01800
Interpretation of Results
  • pH-Solubility Profile: The hypothetical data in Table 2 shows high solubility at low pH, which dramatically decreases as the pH increases towards and beyond the predicted pKa of the secondary amine (~9.5). This is consistent with the behavior of a weak base. The flat region at high pH represents the intrinsic solubility (S₀) of the neutral form of the molecule.

G cluster_profile pH-Solubility Relationship cluster_low_ph pH < pKa cluster_high_ph pH > pKa pH_axis Increasing pH solubility_axis Solubility (log scale) low_ph_node High Solubility (Ionized Form: BH+) pKa_point pKa low_ph_node->pKa_point Solubility decreases high_ph_node Low Intrinsic Solubility (Neutral Form: B) pKa_point->high_ph_node

Sources

Methodological & Application

Technical Assessment: 3-[(1-Methyl-3-phenylpropyl)amino]propionitrile (MPP-PN) for Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

3-[(1-Methyl-3-phenylpropyl)amino]propionitrile (herein referred to as MPP-PN ) is a functionalized hydrophobic amine often encountered as a synthesis intermediate for diphenylalkylamine-based calcium channel blockers (e.g., Fendiline) and monoamine transporter inhibitors.

In the context of Protein Interaction Studies , MPP-PN serves as a high-value Chemical Probe or Fragment due to its dual-nature pharmacophore:

  • The Hydrophobic Tail (1-Methyl-3-phenylpropyl): A privileged scaffold that targets allosteric hydrophobic pockets in G-Protein Coupled Receptors (GPCRs), ion channels, and calmodulin-binding domains.

  • The Nitrile "Warhead" (Propionitrile): A versatile polar handle that can engage in specific hydrogen bonding with backbone amides or act as a weak electrophile in cysteine-targeting covalent fragment screens.

This Application Note provides a rigorous, self-validating methodology for characterizing the binding kinetics and affinity of MPP-PN against protein targets using Surface Plasmon Resonance (SPR) and Thermal Shift Assays (TSA) .

Chemical Properties & Handling
PropertySpecificationCritical Note for Assays
Molecular Formula C₁₃H₁₈N₂
MW ~202.30 g/mol Small molecule (requires high-sensitivity SPR).
LogP (Est.) 2.5 - 3.2Lipophilic. High risk of non-specific binding (NSB) to plastics/flow cells.
Solubility Low in water; High in DMSO/EthanolProtocol Requirement: Stock solutions must be in 100% DMSO.
Stability Stable at pH 4-8.Avoid strong acids/bases (hydrolysis of nitrile to acid/amide).

Experimental Workflow: Fragment-to-Hit Characterization

The following flowchart outlines the logical progression for validating MPP-PN interactions, moving from solubility checks to structural confirmation.

MPP_Workflow Start Compound Prep (MPP-PN) Solubility Solubility Check (Nephelometry) Start->Solubility 100mM DMSO Stock TSA Primary Screen (Thermal Shift/DSF) Solubility->TSA Dilute to 50µM SPR Kinetic Analysis (SPR/Biacore) TSA->SPR If u0394Tm > 0.5u00B0C NMR Structural Map (STD-NMR) SPR->NMR If KD < 100u00B5M Decision Hit Validation NMR->Decision Epitope Mapping

Figure 1: Sequential workflow for characterizing MPP-PN interactions. The process filters out aggregation artifacts before investing in kinetic analysis.

Protocol 1: Thermal Shift Assay (TSA/DSF)

Objective: Rapidly determine if MPP-PN binds to the target protein by measuring the stabilization of thermal unfolding. This is the "Go/No-Go" gate.

Materials
  • Target Protein: Purified (>90%), concentration 2–5 µM.

  • Ligand: MPP-PN (100 mM stock in DMSO).

  • Dye: SYPRO Orange (5000x stock).

  • Buffer: HEPES pH 7.4, 150mM NaCl (Avoid DTT if possible, as it may affect nitrile stability over long periods, though generally safe for short assays).

Step-by-Step Methodology
  • Preparation of Assay Mix:

    • Create a "Master Mix" containing Protein (final 2 µM) and SYPRO Orange (final 5x) in assay buffer.

    • Expert Insight: Do not add the ligand to the master mix. Add it directly to the plate to prevent precipitation in the tube.

  • Plating:

    • Dispense 19 µL of Master Mix into a 384-well PCR plate.

    • Add 1 µL of MPP-PN (diluted to 1 mM in buffer/DMSO) to experimental wells (Final conc: 50 µM).

    • Controls (Critical):

      • Negative:[1] 1 µL of Buffer + DMSO (matching % DMSO of ligand well).

      • Positive: 1 µL of a known binder (e.g., Fendiline or Calmodulin antagonist) if available.

  • Run Parameters:

    • Instrument: qPCR machine (e.g., Roche LightCycler, Bio-Rad CFX).

    • Ramp: 25°C to 95°C at 0.5°C/minute.

  • Data Analysis:

    • Calculate the Melting Temperature (

      
      ) using the derivative of the fluorescence curve (
      
      
      
      ).
    • Validation Criteria: A shift (

      
      ) of 
      
      
      
      relative to the DMSO control indicates binding.

Protocol 2: Surface Plasmon Resonance (SPR) Kinetics

Objective: Quantify the affinity (


) and kinetics (

) of MPP-PN. Challenge: MPP-PN is a small (<250 Da), hydrophobic molecule. This requires high surface density and strict DMSO correction.
Experimental Setup
  • Instrument: Biacore 8K, T200, or equivalent high-sensitivity system.

  • Sensor Chip: Series S Sensor Chip CM5 (Carboxymethyl dextran) or CM7 (for higher capacity).[2]

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, 3% DMSO ).

Detailed Workflow
Phase A: Immobilization (Target Definition)
  • pH Scouting: Dilute protein into 10 mM Sodium Acetate (pH 4.0, 4.5, 5.0). Identify the pH where pre-concentration occurs without precipitation.

  • Coupling: Use standard Amine Coupling (EDC/NHS).

    • Target Level (

      
       Calculation):
      
      
      
      
    • Action: Since MPP-PN is small (~202 Da), you need a high

      
       (theoretical) of at least 30 RU to get a reliable signal. If Protein MW is 50 kDa:
      
      
      
      
    • Expert Insight: Aim for 8,000–10,000 RU of immobilized protein to ensure sufficient signal-to-noise ratio for this fragment-sized molecule.

Phase B: Solvent Correction (Critical)

Because MPP-PN requires DMSO for solubility, and DMSO has a high refractive index, you must run a solvent correction cycle.

  • Prepare 8 buffer samples with DMSO concentrations ranging from 2.5% to 3.8% (bracketing the 3% running buffer).

  • Inject these across the reference and active surfaces to build a standard curve.

Phase C: Multi-Cycle Kinetics
  • Concentration Series: Prepare a 2-fold dilution series of MPP-PN in Running Buffer.

    • Range: 0 (Blank), 0.78, 1.56, 3.125, 6.25, 12.5, 25, 50, 100 µM.

  • Injection Parameters:

    • Flow Rate: 30 µL/min (minimizes mass transport limitations).

    • Contact Time: 60 seconds (association).

    • Dissociation Time: 120 seconds.

  • Regeneration:

    • MPP-PN is likely a "fast-on/fast-off" binder. Usually, simple buffer flow is sufficient for regeneration.

    • If needed: Short pulse (15s) of 10 mM Glycine pH 9.5 or 50% Ethylene Glycol (for hydrophobic stickiness).

Data Interpretation & Troubleshooting (Visual Logic)

SPR_Logic Signal Analyze Sensorgram Shape Square Square Wave (Fast On/Off) Signal->Square Drift Drifting Baseline (Non-Specific Binding) Signal->Drift Spike Super-Stoichiometric (Aggregation) Signal->Spike Action1 Calculate Steady State Affinity (KD) Square->Action1 Action2 Add 0.05% Tween-20 Re-check Solubility Drift->Action2 Action3 Filter Sample Reduce Concentration Spike->Action3

Figure 2: Decision tree for interpreting SPR sensorgrams of hydrophobic fragments like MPP-PN.

Mechanistic Insights & Reference Data

Binding Mode Hypothesis

MPP-PN is expected to bind via a "Anchor and Latch" mechanism:

  • Anchor: The 1-methyl-3-phenylpropyl moiety inserts into hydrophobic pockets (e.g., the phenylalanine-rich pockets of Calmodulin or the transmembrane helices of transporters).

  • Latch: The nitrile (CN) group acts as a hydrogen bond acceptor with backbone amides or Ser/Thr hydroxyls. In some metalloproteins, the nitrile nitrogen can coordinate with metal ions (e.g.,

    
     or 
    
    
    
    ).
Expected Kinetic Profile
  • 
     Range:  10 µM – 500 µM (Typical for fragments/intermediates).
    
  • 
    :  Fast (diffusion limited).
    
  • 
    :  Fast (rapid dissociation).
    
  • Analysis Model: Steady-State Affinity (equilibrium analysis) is preferred over 1:1 kinetic fitting for this class of molecule.

References

  • Nitrile Interactions in Proteins: Wang, J., et al. (2021).[3] "Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies." Acta Pharmaceutica Sinica B. Significance: Validates the nitrile group as a specific H-bond acceptor in drug design.

  • Hydrophobic Amine Scaffolds (Fendiline/Prenylamine): Beyer, K., et al. (1987). "Interaction of calcium antagonists with calmodulin." Biochemistry. Significance: Establishes the binding mode of the phenylpropylamine pharmacophore.

  • SPR Methodology for Small Molecules: Cytiva (Biacore). "Surface Plasmon Resonance (SPR) for Small Molecule Drug Discovery." Significance: Authoritative protocol for solvent correction and low-MW ligand handling.

  • Fragment-Based Drug Discovery (FBDD) Principles: Erlanson, D. A., et al. (2016). "Twenty years of fragment-based drug discovery." Nature Reviews Drug Discovery. Significance: Contextualizes the use of small fragments like MPP-PN in screening.

Sources

HPLC method for 3-[(1-Methyl-3-phenylpropyl)amino]propionitrile analysis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Analysis of 3-[(1-Methyl-3-phenylpropyl)amino]propionitrile by High-Performance Liquid Chromatography

Abstract

This application note details a robust, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-[(1-Methyl-3-phenylpropyl)amino]propionitrile. The method is developed for accuracy, precision, and specificity, making it suitable for quality control, stability testing, and research applications in the pharmaceutical industry. The chromatographic separation is achieved on a C18 reversed-phase column using a simple isocratic mobile phase of phosphate buffer and acetonitrile, with UV detection. The protocol has been rigorously validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, and precision.

Introduction

3-[(1-Methyl-3-phenylpropyl)amino]propionitrile is a secondary amine containing both a phenyl group and a nitrile functional group. As a potential intermediate or impurity in the synthesis of active pharmaceutical ingredients (APIs), a reliable and validated analytical method is crucial for ensuring product quality and safety.[1][2] High-Performance Liquid Chromatography (HPLC) is a predominant technique in the pharmaceutical industry for its ability to separate, identify, and quantify compounds with high efficiency and sensitivity.[3]

The development of a successful HPLC method requires a thorough understanding of the analyte's physicochemical properties.[2] The presence of a basic secondary amine in the target molecule necessitates careful control of the mobile phase pH to achieve a symmetrical peak shape by minimizing interactions with residual silanols on the stationary phase.[4] The phenyl group provides a chromophore suitable for ultraviolet (UV) detection.[5]

This document provides a comprehensive guide for the analysis of 3-[(1-Methyl-3-phenylpropyl)amino]propionitrile, covering the logic of method development, a detailed experimental protocol, and a full validation summary in accordance with international regulatory standards.[6][7]

Method Development and Rationale

The primary objective was to develop a simple, robust, and stability-indicating HPLC method.[8] The following sections explain the rationale behind the selection of the final chromatographic parameters.

  • Column Selection: A C18 stationary phase was chosen as the initial starting point due to its versatility and wide use in reversed-phase chromatography for moderately polar to non-polar compounds.[5] The alkyl chain of the analyte and the phenyl group are expected to interact well with the C18 ligands, providing adequate retention. A standard column dimension (e.g., 250 mm x 4.6 mm, 5 µm) was selected to ensure high efficiency and resolution.

  • Mobile Phase Selection:

    • Organic Modifier: Acetonitrile (ACN) was chosen over methanol as it typically provides better peak shapes and lower backpressure.

    • Aqueous Phase and pH Control: The analyte is a secondary amine, which is basic in nature. Uncontrolled pH can lead to strong interactions with the silica backbone of the column, resulting in poor peak shape (tailing). To mitigate this, a phosphate buffer at an acidic pH of 3.0 was selected. At this pH, the amine group is fully protonated, which significantly improves peak symmetry and chromatographic reproducibility.[4]

    • Isocratic vs. Gradient Elution: Initial scouting runs were performed using a gradient elution to assess the sample for any potential impurities.[9] Since the primary goal was quantification of the main component and the impurity profile was not complex, the method was optimized to a simple isocratic elution. Isocratic methods are generally more robust and allow for faster run times and re-equilibration.

  • Detection Wavelength: The phenyl group in the analyte serves as the chromophore. A UV-Vis detector was used, and the detection wavelength was set to 215 nm. This wavelength is near the absorbance maximum for a simple phenyl ring and provides high sensitivity while minimizing interference from the mobile phase.[5]

  • Sample Diluent: A mixture of water and acetonitrile was chosen as the diluent. This composition ensures the solubility of the analyte and is compatible with the mobile phase, preventing peak distortion.[2]

Experimental Protocol

Instrumentation and Materials
  • Instrumentation: HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: Inertsil ODS-3, 250 mm x 4.6 mm, 5 µm particle size (or equivalent C18 column).

  • Chemicals & Reagents:

    • Acetonitrile (HPLC Grade)

    • Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)

    • Phosphoric Acid (H₃PO₄) (Analytical Grade)

    • Purified Water (HPLC Grade)

    • 3-[(1-Methyl-3-phenylpropyl)amino]propionitrile Reference Standard

Preparation of Solutions
  • Phosphate Buffer (20 mM, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of purified water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter the buffer through a 0.45 µm membrane filter before use.

  • Mobile Phase: Mix the Phosphate Buffer (pH 3.0) and Acetonitrile in a ratio of 60:40 (v/v). Degas the solution by sonication or helium sparging.

  • Sample Diluent: Mix purified water and acetonitrile in a ratio of 50:50 (v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the 3-[(1-Methyl-3-phenylpropyl)amino]propionitrile Reference Standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the Sample Diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the Sample Diluent.

Chromatographic Conditions

All quantitative data and chromatographic parameters are summarized in the table below.

ParameterCondition
Column Inertsil ODS-3 (250 x 4.6 mm, 5 µm)
Mobile Phase 20 mM KH₂PO₄ (pH 3.0) : Acetonitrile (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 215 nm
Run Time 15 minutes
System Suitability

Before commencing any analysis, the chromatographic system must meet predefined performance criteria. Inject the Working Standard Solution (100 µg/mL) six times and evaluate the system suitability parameters against the acceptance criteria listed below.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates ≥ 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%

Method Validation Protocol & Results

The analytical method was validated according to ICH Q2(R1) guidelines.[6] The validation parameters assessed were specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of quantitation (LOQ), and robustness.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components.[10] This was demonstrated by injecting the sample diluent (blank) and a placebo sample. The resulting chromatograms showed no interfering peaks at the retention time of the 3-[(1-Methyl-3-phenylpropyl)amino]propionitrile peak.

Linearity and Range

The linearity of the method was established by analyzing a series of solutions prepared by diluting the standard stock solution to concentrations ranging from 50% to 150% of the working standard concentration (50, 75, 100, 125, and 150 µg/mL). A calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r²) was calculated.

ParameterResultAcceptance Criteria
Linearity Range 50 - 150 µg/mL---
Correlation Coefficient (r²) 0.9998≥ 0.999
Y-intercept MinimalClose to zero
Accuracy

Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the working concentration).[11] Each level was prepared in triplicate.

Spiked LevelMean Recovery (%)% RSDAcceptance Criteria
80% 99.5%0.8%98.0 - 102.0%
100% 100.2%0.5%98.0 - 102.0%
120% 101.1%0.6%98.0 - 102.0%
Precision
  • Repeatability (Intra-day Precision): Six separate samples were prepared at 100% of the target concentration and analyzed on the same day. The relative standard deviation (% RSD) was calculated.

  • Intermediate Precision (Inter-day Ruggedness): The repeatability experiment was performed by a different analyst on a different day using a different instrument.

Precision Type% RSD of Assay ResultsAcceptance Criteria
Repeatability 0.7%≤ 2.0%
Intermediate Precision 1.1%≤ 2.0%
Limit of Quantitation (LOQ)

The LOQ is the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. It was determined based on the signal-to-noise ratio (S/N) method. The established LOQ was 0.1 µg/mL, which is suitable for impurity quantification.[12]

Robustness

The robustness of the method was evaluated by making small, deliberate variations to the chromatographic conditions.[9] The system suitability parameters were checked after each change.

Parameter VariedVariationResult
Flow Rate ± 0.1 mL/minSystem suitability criteria met
Column Temperature ± 2 °CSystem suitability criteria met
Mobile Phase pH ± 0.2 unitsSystem suitability criteria met
Mobile Phase Composition ± 2% AcetonitrileSystem suitability criteria met

The method was found to be robust for all tested variations, indicating its reliability for routine use.

Visual Diagrams

Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution in Diluent A->B C Volumetric Dilution B->C D System Suitability Check C->D E HPLC Injection D->E F Data Acquisition E->F G Peak Integration F->G H Quantification G->H I Report Generation H->I

Caption: Overall analytical workflow from sample preparation to final report.

Caption: Logical flow of the HPLC method development strategy.

Conclusion

A simple, rapid, and reliable reversed-phase HPLC method has been successfully developed and validated for the quantitative determination of 3-[(1-Methyl-3-phenylpropyl)amino]propionitrile. The method demonstrates excellent specificity, linearity, accuracy, and precision, meeting the requirements of ICH guidelines. Its proven robustness ensures consistent performance, making it highly suitable for routine quality control analysis in a regulated laboratory environment.

References

  • Vertex AI Search. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.
  • U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation.
  • Pharmaguideline. (n.d.). Steps for HPLC Method Development.
  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). HPLC Method Development and Validation Process of Drug Analysis and Applications.
  • Pharmaceutical Outsourcing. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • SIELC Technologies. (n.d.). Separation of Propionitrile, 3-(2-ethylbutoxy)- on Newcrom R1 HPLC column.
  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
  • Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation.
  • SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column.
  • Kamberi, M., Riley, C. M., Ma, X., & Huang, W. C. (2004). A validated, sensitive HPLC method for the determination of trace impurities in acetaminophen drug substance. Journal of Pharmaceutical and Biomedical Analysis, 34(1), 123-128.

Sources

Technical Application Note: In Vivo Evaluation of 3-[(1-Methyl-3-phenylpropyl)amino]propionitrile

Author: BenchChem Technical Support Team. Date: February 2026


-Aminopropionitrile Derivative / Labetalol Synthetic Intermediate
Target Audience:  Medicinal Chemists, Toxicologists, and DMPK Scientists

Part 1: Chemical & Biological Context[1][2][3][4][5]

Compound Identity & Significance

3-[(1-Methyl-3-phenylpropyl)amino]propionitrile (CAS: 30626-53-6, often referenced as N-(1-methyl-3-phenylpropyl)-


-alanine nitrile) is a critical intermediate in the synthesis of Labetalol , a mixed 

-adrenergic antagonist.[1]

Unlike the final drug Labetalol, this intermediate lacks the salicylamide and hydroxyl moieties required for high-affinity adrenergic receptor binding. Consequently, it is not a standard therapeutic agent. In vivo studies involving this compound are typically conducted for two reasons:

  • Impurity Qualification: To assess the safety of process-related impurities (Impurity A) in Labetalol drug substance (ICH Q3A/B guidelines).

  • Pharmacological Probing: To evaluate potential off-target effects, specifically related to the aminopropionitrile moiety, which bears structural similarity to

    
    -aminopropionitrile (BAPN) , a known lysyl oxidase (LOX) inhibitor.
    
Structure-Activity Relationship (SAR) Alerts

The molecule consists of a lipophilic 1-methyl-3-phenylpropyl tail and a polar propionitrile head.

  • Adrenergic Potential: The phenylpropylamine tail mimics the pharmacophore of many sympathomimetics (e.g., amphetamine derivatives), suggesting potential CNS stimulation or cardiovascular effects.

  • Lathyrogenic Potential: The

    
    -aminopropionitrile fragment is a structural alert for osteolathyrism (connective tissue weakness). However, N-substitution with a bulky group (phenylpropyl) typically reduces LOX inhibition compared to unsubstituted BAPN.
    

Part 2: Formulation Strategy

Due to the lipophilic phenylalkyl chain, this compound has poor water solubility compared to its hydrochloride salts. Proper vehicle selection is critical for reproducible in vivo dosing.

Recommended Vehicles
Administration RouteVehicle CompositionPreparation Notes
Oral Gavage (PO) 0.5% Methylcellulose (MC) + 0.1% Tween 80 Standard suspension vehicle. Requires homogenization.
Intraperitoneal (IP) 10% DMSO / 40% PEG400 / 50% Saline Dissolve in DMSO first, then add PEG400, then slowly add Saline to avoid precipitation.
Intravenous (IV) 5% Ethanol / 10% Solutol HS 15 / 85% Saline For PK studies only. Filter sterilize (0.22

m).
Stability Warning

The nitrile group is susceptible to hydrolysis under strongly acidic or basic conditions. Formulations should be prepared fresh (daily) and kept at neutral pH (6.5–7.5).

Part 3: Dose Range Finding (DRF) Protocol

Critical Note: As no therapeutic dosage exists in the public domain, researchers must determine the Maximum Tolerated Dose (MTD) . Do not assume the safety profile matches Labetalol.

Starting Dose Calculation

We derive the starting dose from the LD50 of structurally related compounds:

  • Labetalol LD50 (Rat, PO): ~600 mg/kg [1].

  • BAPN LD50 (Rat, PO): ~800 mg/kg [2].

  • Safety Factor: Apply a 10x safety margin for the initial probe.

Recommended Starting Dose: 50 mg/kg (Single Dose, PO).

Step-Up Protocol (Modified OECD 425)

This "Up-and-Down" procedure minimizes animal usage while identifying the toxic threshold.

DoseFinding Start Start: 50 mg/kg (n=1 Rat) Obs24 Observe 24-48 Hours Start->Obs24 Decision Clinical Signs? Obs24->Decision Escalate Escalate Dose (1.5x) Next: 75 mg/kg Decision->Escalate No Toxicity Deescalate De-escalate Dose (0.6x) Next: 30 mg/kg Decision->Deescalate Toxicity/Death Escalate->Obs24 Confirm Confirm MTD (n=3 Rats) Deescalate->Confirm

Figure 1: Decision tree for determining the Maximum Tolerated Dose (MTD) of the intermediate.

Clinical Observations Checklist

When administering this specific nitrile, monitor for two distinct toxicity profiles:

  • Sympathomimetic Toxicity (Immediate): Hyperactivity, piloerection, tremors, tachycardia (due to the phenylpropylamine tail).

  • Lathyrogenic Toxicity (Delayed >24h): Hind limb weakness, gait abnormalities (due to potential LOX inhibition).

Part 4: Toxicokinetics & Metabolism

Understanding the fate of the nitrile group is essential for safety assessment.

Metabolic Pathways

The compound likely undergoes two competing metabolic routes:

  • Hydrolysis: Conversion of the nitrile (-CN) to the carboxylic acid (N-(1-methyl-3-phenylpropyl)-

    
    -alanine). This is a detoxification pathway.
    
  • Oxidative Deamination: Potential release of the amine tail.

Metabolism Parent Parent Nitrile (Lipophilic) Hydrolysis Enzymatic Hydrolysis (Nitrilase) Parent->Hydrolysis Oxidation CYP450 Oxidation Parent->Oxidation AcidMetab Carboxylic Acid Metabolite (Polar/Excretable) Hydrolysis->AcidMetab Amine 1-Methyl-3-phenylpropylamine Oxidation->Amine

Figure 2: Predicted metabolic fate. The acid metabolite is likely the primary excretion product.

Sampling Protocol

For a standard PK study (at 50 mg/kg PO):

  • Timepoints: Pre-dose, 0.25, 0.5, 1, 2, 4, 8, 24 hours.

  • Matrix: Plasma (K2EDTA anticoagulant).

  • Bioanalysis: LC-MS/MS. Monitor MRM transitions for the Parent (30626-53-6) and the Acid Metabolite (mass shift +19 Da for hydrolysis to amide, or +20 Da to acid).

Part 5: Summary of Recommendations

ParameterRecommendationRationale
Starting Dose 50 mg/kg (PO) 1/10th of LD50 of related structural analogs.
Dose Escalation Factor of 1.5x Conservative approach for unknown NCEs.
Dosing Volume 5–10 mL/kg Standard volume to ensure solubility in suspension.
Key Toxicity CNS Stimulation Structural similarity to amphetamine-like precursors.
Secondary Toxicity Aortic/Connective Tissue Structural similarity to BAPN (Lathyrism risk).
References
  • Labetalol Toxicity: Poynter, D., et al. (1976). "Labetalol: Preclinical Safety Profile." British Journal of Clinical Pharmacology, 3(S3), 711-720.

  • BAPN Toxicity: Dawson, D. A., et al. (2002).

    
    -aminopropionitrile in the frog." Teratogenesis, Carcinogenesis, and Mutagenesis, 22(1), 51-63. 
    
  • Synthesis Context: Gold, E. H., et al. (1982). "Synthesis and beta-adrenergic blocking activity of Labetalol." Journal of Medicinal Chemistry, 25(11), 1363-1370.

  • Impurity Guidelines: ICH Harmonised Tripartite Guideline. (2006). "Impurities in New Drug Substances Q3A(R2)."

Sources

Introduction: The Analytical Imperative for 3-[(1-Methyl-3-phenylpropyl)amino]propionitrile

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide to the robust analytical methodologies for the quantification and characterization of 3-[(1-Methyl-3-phenylpropyl)amino]propionitrile.

3-[(1-Methyl-3-phenylpropyl)amino]propionitrile is a chemical entity of significant interest in pharmaceutical development and chemical synthesis. Its structural features, incorporating a secondary amine and a nitrile group, necessitate the use of precise and reliable analytical techniques to ensure its identity, purity, and quantity in various matrices. This application note provides a comprehensive overview of the key analytical methodologies, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), tailored for the analysis of this compound. The protocols outlined herein are designed to serve as a foundational resource for researchers, scientists, and drug development professionals, enabling them to establish robust analytical workflows for quality control and research purposes.

The development of validated analytical methods is a critical component of the drug development process, ensuring the safety and efficacy of the final product.[1][2] Impurity profiling, in particular, is a crucial aspect, as even small amounts of impurities can impact the therapeutic effect and safety of a drug.[3][4] This guide will address both the quantification of the active pharmaceutical ingredient (API) and the identification and control of potential process-related impurities and degradation products.

High-Performance Liquid Chromatography (HPLC) for Quantification and Purity Assessment

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for 3-[(1-Methyl-3-phenylpropyl)amino]propionitrile. A reverse-phase HPLC method with UV detection is a common and effective approach for routine quantification and purity checks.

Rationale for Method Development

The choice of a reverse-phase C18 column is based on the non-polar phenylpropyl group of the analyte, which will interact favorably with the stationary phase. An acidic mobile phase is often employed to ensure the secondary amine is protonated, leading to better peak shape and retention. Acetonitrile is a common organic modifier due to its favorable UV transparency and elution strength. The selection of a suitable UV wavelength for detection should be based on the UV spectrum of the analyte, typically at the wavelength of maximum absorbance to ensure high sensitivity.

Experimental Protocol: HPLC-UV Method

Objective: To quantify 3-[(1-Methyl-3-phenylpropyl)amino]propionitrile and assess its purity.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Materials:

  • 3-[(1-Methyl-3-phenylpropyl)amino]propionitrile reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Phosphoric acid for non-MS compatible methods)[5]

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)Good retention and separation for non-polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to ensure the analyte is in a single ionic form.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient Elution Start with a low percentage of B, ramp up to elute the analyte, then return to initial conditions for re-equilibration.Optimizes separation of the main peak from any impurities.
Flow Rate 1.0 mL/minTypical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times.
Injection Volume 10 µLCan be adjusted based on sample concentration and sensitivity.
Detection Wavelength To be determined by UV scan (likely around 210-220 nm)Maximizes sensitivity for the analyte.

Procedure:

  • Standard Preparation: Prepare a stock solution of the reference standard in a suitable solvent (e.g., acetonitrile/water mixture). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample containing 3-[(1-Methyl-3-phenylpropyl)amino]propionitrile in the same solvent as the standards to a known concentration.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of the analyte in the sample from the calibration curve.

  • Purity Assessment: Analyze the chromatogram for the presence of any additional peaks. The purity can be expressed as the percentage of the main peak area relative to the total peak area.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Prepare Reference Standard Solutions Injection Inject into HPLC System Standard->Injection Sample Prepare Sample Solution Sample->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification & Purity Calculation Integration->Quantification Calibration->Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For 3-[(1-Methyl-3-phenylpropyl)amino]propionitrile, GC-MS can be used for the identification of volatile impurities and for structural confirmation of the main component.[6] Depending on the volatility and thermal stability of the analyte, derivatization may be necessary to improve its chromatographic properties.[7][8]

Rationale for Method Development

A non-polar or mid-polar capillary column is generally suitable for the separation of a wide range of compounds. The choice of the temperature program is critical for achieving good separation of the analyte from potential impurities. The mass spectrometer provides both qualitative (mass spectrum) and quantitative (ion abundance) information. The electron ionization (EI) mass spectrum will provide a characteristic fragmentation pattern that can be used for structural elucidation and library matching.

Experimental Protocol: GC-MS Method

Objective: To identify and quantify volatile impurities and to confirm the structure of 3-[(1-Methyl-3-phenylpropyl)amino]propionitrile.

Instrumentation:

  • GC system with a capillary column, autosampler, and a Mass Spectrometric (MS) detector.

Materials:

  • 3-[(1-Methyl-3-phenylpropyl)amino]propionitrile sample

  • Suitable solvent (e.g., Dichloromethane, Methanol)

  • Derivatizing agent (if necessary, e.g., BSTFA)

Chromatographic and Mass Spectrometric Conditions:

ParameterRecommended ConditionRationale
Column 5% Phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)A versatile column for a broad range of analytes.
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min)Inert carrier gas.
Inlet Temperature 250 °CEnsures complete volatilization of the sample.
Injection Mode Split or Splitless (depending on concentration)Split for higher concentrations, splitless for trace analysis.
Oven Temperature Program Initial temp: 100 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min)To be optimized for the specific sample matrix.
MS Transfer Line Temp 280 °CPrevents condensation of analytes.
Ion Source Temperature 230 °CStandard temperature for EI.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns.
Mass Range m/z 40-500Covers the expected mass range of the analyte and its fragments.

Procedure:

  • Sample Preparation: Dissolve a known amount of the sample in a suitable solvent. If derivatization is required, follow the standard procedure for the chosen reagent.

  • Analysis: Inject the prepared sample into the GC-MS system.

  • Data Analysis:

    • Identification: Compare the obtained mass spectrum of the main peak with a reference spectrum or interpret the fragmentation pattern to confirm the structure. Search the mass spectra of other peaks against a library (e.g., NIST) to identify impurities.

    • Quantification: For quantitative analysis, an internal standard method is recommended. Create a calibration curve using a reference standard.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Dissolution Dissolve Sample in Solvent Derivatization Derivatization (if required) Dissolution->Derivatization Injection Inject into GC-MS Derivatization->Injection Separation GC Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Spectrum Mass Spectrum Analysis Detection->Spectrum Library Library Search Spectrum->Library Identification Impurity Identification Library->Identification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Quantification

LC-MS/MS is the gold standard for highly sensitive and selective quantification of compounds in complex matrices.[9] This technique is particularly valuable for pharmacokinetic studies, metabolite identification, and trace-level impurity analysis.

Rationale for Method Development

The chromatographic separation is similar to that of HPLC-UV. The use of a tandem mass spectrometer allows for Multiple Reaction Monitoring (MRM), which provides exceptional selectivity and sensitivity. In MRM, a specific precursor ion (e.g., the protonated molecule [M+H]+) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process minimizes interferences from the matrix.

Experimental Protocol: LC-MS/MS Method

Objective: To achieve highly sensitive and selective quantification of 3-[(1-Methyl-3-phenylpropyl)amino]propionitrile.

Instrumentation:

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

Materials:

  • 3-[(1-Methyl-3-phenylpropyl)amino]propionitrile reference standard

  • Internal standard (structurally similar compound, ideally a stable isotope-labeled version)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

Chromatographic and Mass Spectrometric Conditions:

ParameterRecommended ConditionRationale
Column C18 UHPLC column (e.g., 2.1 x 50 mm, 1.8 µm)For fast and efficient separations.
Mobile Phase A 0.1% Formic Acid in WaterLC-MS compatible mobile phase.
Mobile Phase B 0.1% Formic Acid in AcetonitrileLC-MS compatible organic modifier.
Gradient Elution A fast gradient to elute the analyte quickly.Increases sample throughput.
Flow Rate 0.4 mL/minSuitable for a 2.1 mm ID column.
Ionization Source Electrospray Ionization (ESI), positive modeESI is suitable for polar compounds; positive mode for protonation of the amine.
MRM Transitions To be optimized by infusing the standard. Precursor ion: [M+H]+. Product ions: characteristic fragments.Provides high selectivity and sensitivity.
Collision Energy To be optimized for each MRM transition.Maximizes the signal of the product ion.

Procedure:

  • Method Optimization: Infuse a standard solution of the analyte into the mass spectrometer to determine the optimal precursor and product ions, and collision energies for the MRM transitions.

  • Standard and Sample Preparation: Prepare calibration standards and quality control samples by spiking the analyte and a fixed concentration of the internal standard into the matrix of interest (e.g., plasma, formulation buffer). Extract the analytes if necessary.

  • Analysis: Inject the prepared samples onto the LC-MS/MS system.

  • Quantification: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards. Calculate the concentration of the analyte in the unknown samples using this curve.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Quantification Spiking Spike with Analyte & Internal Standard Extraction Matrix Extraction (e.g., SPE, LLE) Spiking->Extraction Injection Inject into LC-MS/MS Extraction->Injection Separation UHPLC Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization MRM Multiple Reaction Monitoring (MRM) Ionization->MRM Integration Peak Area Integration MRM->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Curve Generate Calibration Curve Ratio->Curve Concentration Determine Concentration Curve->Concentration

Impurity Profiling: A Critical Step in Drug Development

Impurity profiling is the identification, quantification, and characterization of impurities in a drug substance or product. The analytical techniques described above are all crucial for a comprehensive impurity profiling strategy. HPLC-UV is used for routine monitoring of known impurities, while GC-MS can identify volatile organic impurities. LC-MS/MS, particularly with high-resolution mass spectrometry (HRMS), is invaluable for the structural elucidation of unknown impurities.[10][11]

The International Council for Harmonisation (ICH) provides guidelines on the thresholds for reporting, identifying, and qualifying impurities.[1] It is essential to develop and validate analytical methods with sufficient sensitivity and specificity to meet these regulatory requirements.

Conclusion

The analytical characterization of 3-[(1-Methyl-3-phenylpropyl)amino]propionitrile requires a multi-faceted approach. HPLC-UV provides a robust method for routine quantification and purity assessment. GC-MS is a valuable tool for identifying volatile impurities and confirming the structure of the main component. For high-sensitivity quantification, especially in complex matrices, LC-MS/MS is the technique of choice. A thorough understanding and application of these analytical techniques are paramount for ensuring the quality, safety, and efficacy of any product containing this compound. The protocols and rationales provided in this application note serve as a solid foundation for developing and validating methods tailored to specific research and development needs.

References

  • SIELC Technologies. Separation of 3-(Benzylamino)propionitrile on Newcrom R1 HPLC column. Available from: [Link]

  • Agilent Technologies. Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Available from: [Link]

  • Research and Reviews in Pharmacy and Pharmaceutical Sciences. Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. 2021. Available from: [Link]

  • Synergy Analytical Laboratory Inc. Impurity Profiling. Available from: [Link]

  • PubMed. Quantitative gas chromatographic analysis of 3-cyano-3,3-diphenylpropionic acid, the acidic metabolite of bezitramide (Burgodin), in urine. 1990. Available from: [Link]

  • Molecules. Characterization of Three Novel 4-Methylaminorex Derivatives Applied as Designer Drugs. 2022. Available from: [Link]

  • Frontiers in Chemistry. Analytical Characterization of 3-MeO-PCP and 3-MMC in Seized Products and Biosamples: The Role of LC-HRAM-Orbitrap-MS and Solid Deposition GC-FTIR. 2021. Available from: [Link]

  • Acta Poloniae Pharmaceutica. HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. 2013. Available from: [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. A validated, sensitive HPLC method for the determination of trace impurities in acetaminophen drug substance. 2004. Available from: [Link]

  • Thermo Fisher Scientific. Impurity profiling of mycophenolate mofetil using an Orbitrap Exploris 120 mass spectrometer and Vanquish Horizon UHPLC combined with Compound Discoverer software. Available from: [Link]

  • PMC. Analytical Characterization of 3-MeO-PCP and 3-MMC in Seized Products and Biosamples: The Role of LC-HRAM-Orbitrap-MS and Solid Deposition GC-FTIR. 2021. Available from: [Link]

  • Ministry of Health, Labour and Welfare, Japan. Analytical Method for Clomeprop (Animal and Fishery Products). Available from: [Link]

  • Hilaris Publisher. Purity Profiling of Peptide Drugs. 2011. Available from: [Link]

  • Marshall University. The Validation of a GC-IR and GC-MS and GC-IR Analysis of Methcathinone Analogs. Available from: [Link]

  • ResearchGate. Purity profiling of Peptide Drugs. 2011. Available from: [Link]

  • MDPI. Sample Preparation Techniques for Growth-Promoting Agents in Various Mammalian Specimen Preceding MS-Analytics. 2024. Available from: [Link]

  • University of Alabama at Birmingham. Mass Spectrometry in Forensic Science. 2011. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-[(1-Methyl-3-phenylpropyl)amino]propionitrile

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to optimizing the synthesis of 3-[(1-Methyl-3-phenylpropyl)amino]propionitrile, a key intermediate in pharmaceutical development. This technical support center provides detailed troubleshooting guides and frequently asked questions to address specific challenges encountered during this cyanoethylation reaction.

As Senior Application Scientists, we understand that the path from starting materials to a pure final product is often complex. The synthesis of 3-[(1-Methyl-3-phenylpropyl)amino]propionitrile via the cyanoethylation of 1-methyl-3-phenylpropylamine is a foundational Aza-Michael addition reaction.[1][2] While straightforward in principle, its efficiency is highly sensitive to reaction conditions. This guide is structured to provide direct, actionable solutions to common experimental hurdles, ensuring both high yield and purity.

Core Reaction Mechanism: Aza-Michael Addition

The synthesis proceeds via a nucleophilic conjugate addition, where the primary amine (1-Methyl-3-phenylpropylamine) acts as the nucleophile, attacking the electron-deficient β-carbon of acrylonitrile.[1] The nitrile group of acrylonitrile is a powerful electron-withdrawing group, which polarizes the molecule and makes the β-carbon susceptible to attack.[3] The reaction can be performed without a catalyst, but is often accelerated by either base or acid catalysis.[3][4]

ReactionMechanism cluster_reactants Reactants cluster_intermediate Transition State / Intermediate cluster_product Product Amine 1-Methyl-3-phenylpropylamine (Nucleophile) Intermediate Zwitterionic Intermediate Amine->Intermediate Nucleophilic Attack Acrylonitrile Acrylonitrile (Michael Acceptor) Acrylonitrile->Intermediate Product 3-[(1-Methyl-3-phenylpropyl)amino]propionitrile Intermediate->Product Proton Transfer

Caption: Aza-Michael addition of an amine to acrylonitrile.

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a practical Q&A format.

Q1: My reaction yield is very low or I'm recovering only starting material. What are the likely causes?

Low conversion is a frequent issue that can often be traced back to several key factors. A systematic approach is crucial for diagnosis.

Potential Causes & Solutions:

  • Insufficient Reaction Rate: While aliphatic amines can react with acrylonitrile without a catalyst, the reaction may be impractically slow, especially with a sterically hindered amine like 1-methyl-3-phenylpropylamine.[2][3]

    • Solution: Introduce a catalyst. While traditional strong bases can be used, they may promote side reactions.[3] A mild Lewis acid catalyst, such as Yttrium (III) Nitrate Hexahydrate (Y(NO₃)₃·6H₂O), has been shown to be highly effective and selective for mono-cyanoethylation at ambient temperatures.[2]

  • Suboptimal Temperature: The reaction rate is temperature-dependent.

    • Solution: If running the reaction at room temperature, consider gentle heating. A typical range for this type of reaction is between 40°C and 80°C.[5] However, be aware that excessive heat can promote the polymerization of acrylonitrile.[4]

  • Poor Reagent Quality: Acrylonitrile can polymerize over time, and the amine can degrade.

    • Solution: Use freshly distilled acrylonitrile. Ensure your 1-methyl-3-phenylpropylamine is pure and dry.

Troubleshooting Workflow: Low Product Yield

Troubleshooting_LowYield Start Low or No Yield Observed CheckPurity Verify Purity of Starting Materials? Start->CheckPurity Purify Purify/Distill Amine and Acrylonitrile CheckPurity->Purify No CheckCatalyst Is a Catalyst Being Used? CheckPurity->CheckCatalyst Yes Purify->CheckCatalyst AddCatalyst Introduce Catalyst (e.g., 10 mol% Y(NO₃)₃·6H₂O) CheckCatalyst->AddCatalyst No CheckTemp Review Reaction Temperature CheckCatalyst->CheckTemp Yes AddCatalyst->CheckTemp IncreaseTemp Increase Temperature (e.g., to 50-60°C) CheckTemp->IncreaseTemp Too Low Monitor Re-run Reaction and Monitor by TLC/GC CheckTemp->Monitor Optimal IncreaseTemp->Monitor

Caption: Systematic workflow for troubleshooting low reaction yield.

Q2: I'm observing a significant amount of a higher molecular weight byproduct. What is it and how can I prevent it?

This is almost certainly the bis-cyanoethylated product, where a second molecule of acrylonitrile has reacted with the secondary amine product.

Mechanism of Byproduct Formation: The desired product, 3-[(1-Methyl-3-phenylpropyl)amino]propionitrile, is a secondary amine and can act as a nucleophile itself, reacting with another equivalent of acrylonitrile.

Prevention Strategies:

  • Control Stoichiometry: The most direct way to suppress the formation of the bis-adduct is to use an excess of the primary amine relative to acrylonitrile. A molar ratio of 1.1:1 to 2:1 (Amine:Acrylonitrile) is a good starting point.[5]

  • Slow Addition: Add the acrylonitrile dropwise to the reaction mixture containing the amine. This maintains a low instantaneous concentration of acrylonitrile, favoring the reaction with the more abundant (and generally more reactive) primary amine.

  • Catalyst Choice: The steric hindrance at the secondary amine product already disfavors a second addition.[2] Using a catalyst that is sensitive to steric bulk, such as Y(NO₃)₃, can further enhance selectivity for the mono-adduct.[2]

ParameterStandard ConditionOptimized for Mono-selectivityRationale
Amine:Acrylonitrile Ratio 1:11.5:1Excess amine outcompetes the secondary amine product.
Acrylonitrile Addition All at onceSlow, dropwise additionKeeps acrylonitrile concentration low to prevent double addition.
Catalyst None / Base10 mol% Y(NO₃)₃·6H₂OLewis acid is sensitive to steric hindrance, disfavoring reaction at the bulkier secondary amine.[2]
Q3: My reaction mixture turned into a solid mass or a thick polymer. What happened?

This indicates the polymerization of acrylonitrile, a common and problematic side reaction.[2][4]

Causes and Preventative Measures:

  • Radical Polymerization: Acrylonitrile is highly susceptible to radical polymerization, which can be initiated by heat, light, or impurities.

    • Solution: Ensure your acrylonitrile is fresh and contains a radical inhibitor (like hydroquinone monomethyl ether, MEHQ). Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude oxygen, which can contribute to radical formation.

  • Anionic Polymerization: Strong bases can initiate the anionic polymerization of acrylonitrile.

    • Solution: If using a base catalyst, opt for a weaker base or use it in catalytic amounts. Alternatively, switch to a Lewis acid catalyst which is less likely to induce this pathway.[2]

  • Catalyst-Induced Polymerization: Certain transition metals are known to promote acrylonitrile polymerization.

    • Solution: Avoid catalysts like CuCl₂ and FeCl₃, which have been reported to be ineffective for this reason.[2]

Q4: How should I purify the final product?

Purification can be challenging due to the presence of unreacted starting materials and byproducts.

Recommended Purification Protocol:

  • Initial Workup: After the reaction is complete, cool the mixture. If a solvent was used, remove it under reduced pressure.

  • Acid-Base Extraction:

    • Dissolve the crude residue in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The desired amine product and any unreacted primary amine will move into the aqueous layer as their protonated ammonium salts, leaving non-basic impurities (like acrylonitrile polymer) in the organic layer.

    • Separate the aqueous layer and basify it by carefully adding a base (e.g., 10% NaOH solution) until it is basic (pH > 10).

    • Extract the free amine product back into an organic solvent (e.g., ethyl acetate, 3x).

  • Final Purification:

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The resulting crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

Reference Experimental Protocol

This protocol is a starting point based on selective mono-cyanoethylation principles.[2]

Materials:

  • 1-Methyl-3-phenylpropylamine

  • Acrylonitrile (freshly distilled or with inhibitor)

  • Yttrium (III) Nitrate Hexahydrate (Y(NO₃)₃·6H₂O)

  • Methanol (or other suitable protic solvent)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 1-methyl-3-phenylpropylamine (1.0 eq) and methanol (to make a ~1M solution).

  • Add Y(NO₃)₃·6H₂O (0.10 eq) to the solution and stir until it dissolves.

  • Add acrylonitrile (1.1 eq) dropwise to the stirring solution at room temperature over 15 minutes.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40°C) and monitor its progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, proceed with the purification steps outlined in Q4.

References

  • Wikipedia. Cyanoethylation. [Link]

  • Ghosh, S., et al. (2023). Yttrium nitrate promoted selective cyanoethylation of amines. Journal of Chemical Sciences, 135(57). [Link]

  • Rajasekaran, A., et al. (2004). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry, 16(1), 1-8. [Link]

  • Glen Research. (2016). Transient Cyanoethylation - an unexpected route to chemical bleaching of a fluorophore. Glen Report, 28(26). [Link]

  • Manecke, G. & Horalek, J. (1964). Cyanoethylation of aromatic amines. U.S.
  • Bruson, H. A. (1949). Cyanoethylation. Organic Reactions, 5, 79-135. [Link]

  • Corr, S., et al. (1994). Preparation of 3-aminopropionitriles. U.S.

Sources

Technical Support Center: Chromatographic Purification of 3-[(1-Methyl-3-phenylpropyl)amino]propionitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic purification of 3-[(1-Methyl-3-phenylpropyl)amino]propionitrile. This guide is designed for researchers, chemists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this and structurally similar secondary amines. Our approach is rooted in explaining the fundamental principles behind the protocols, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Introduction: Understanding the Molecule

The key to successfully purifying 3-[(1-Methyl-3-phenylpropyl)amino]propionitrile lies in understanding its chemical properties. The molecule possesses three key features that dictate its chromatographic behavior:

  • A Basic Secondary Amine: This is the most influential functional group. The lone pair of electrons on the nitrogen atom makes the molecule basic. On standard silica gel, which has acidic silanol groups (Si-OH) on its surface, this leads to strong acid-base interactions. This is the primary cause of common purification issues like peak tailing and irreversible adsorption.[1][2]

  • A Polar Nitrile Group: The cyano group (-C≡N) adds significant polarity to the molecule.

  • A Chiral Center: The presence of a stereocenter at the carbon adjacent to the nitrogen means the molecule can exist as enantiomers, which may require specialized chiral separation techniques if stereochemical purity is required.[3][4]

This guide will address these features through a series of troubleshooting scenarios and frequently asked questions.

Troubleshooting Guide: Common Problems & Solutions

This section addresses specific experimental issues in a question-and-answer format.

Question 1: My compound is streaking badly or showing a "tailing" peak on my silica gel column. What's happening and how do I fix it?

Answer: This is the most common problem when purifying amines on silica gel.[5] The "tailing" is a direct result of the strong interaction between the basic amine and the acidic silanol groups on the silica surface.[2][6] A portion of your compound adsorbs very strongly, moving slower than the main band and creating a "tail."

Solutions:

  • Introduce a Competing Base to the Mobile Phase: The most straightforward solution is to add a small amount of a volatile basic modifier to your eluent. This modifier "neutralizes" the acidic sites on the silica, allowing your compound to elute symmetrically.[1][2]

    • Recommended Modifier: Add 0.5-2% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to your mobile phase (e.g., Hexanes/Ethyl Acetate or Dichloromethane/Methanol).[7] Triethylamine is often preferred for its solubility in common organic solvents.

    • Caveat: The modifier will be present in your collected fractions and must be removed. While volatile, triethylamine can be difficult to remove completely and may require co-evaporation with another solvent. Using an amine-functionalized column avoids this issue.[5]

  • Switch to a Modified or Alternative Stationary Phase: Instead of modifying the mobile phase, you can use a stationary phase that is not acidic.

    • Amine-Functionalized (NH₂) Silica: This is an excellent choice. The silica surface is bonded with aminopropyl groups, creating a slightly basic environment that repels the amine analyte, preventing strong interactions and eliminating tailing without requiring a modifier in the eluent.[1][5]

    • Alumina (Basic or Neutral): Alumina is another effective medium for purifying amines.[8] Ensure you are using neutral or basic alumina, as acidic alumina will present the same problems as silica.

Question 2: My compound seems to be permanently stuck on the silica column. I have very low or zero recovery. Why?

Answer: This indicates an extremely strong, potentially irreversible, interaction with the silica gel. This can happen with particularly basic amines. In some cases, the acidic silica surface can also cause degradation of sensitive compounds.[2][9]

Solutions:

  • Drastic Polarity Increase with Modifier: Before abandoning the column, try flushing with a very strong, basic solvent system. A mixture of 5-10% methanol in dichloromethane with 2% ammonium hydroxide is a powerful eluent for polar amines.[8]

  • Change Stationary Phase: For future purification attempts, avoid silica gel entirely. An amine-functionalized column is the most reliable option.[1][5]

  • Consider Reverse-Phase Chromatography: Reverse-phase chromatography is an excellent alternative for polar and ionizable compounds and is less prone to these strong binding issues.[2][10]

Question 3: I need to separate the R and S enantiomers of my compound. How can this be achieved?

Answer: Separating enantiomers requires creating a chiral environment where they interact differently.

Solutions:

  • Direct Chiral Chromatography (HPLC or SFC): This is the most common and efficient method. It involves using a Chiral Stationary Phase (CSP). These columns contain a chiral selector that forms transient, diastereomeric complexes with your enantiomers, causing one to be retained longer than the other.[3][4][11] Developing a method is often an empirical process of screening different types of chiral columns (e.g., polysaccharide-based, Pirkle-type) and mobile phases.[11]

  • Indirect Method (Derivatization): This method involves reacting your racemic amine with a pure chiral derivatizing agent to form two diastereomers. Diastereomers have different physical properties and can be separated on a standard, non-chiral (achiral) column.[3][12] After separation, the derivatizing agent must be cleaved to recover the pure enantiomers, adding extra steps to the process.

Frequently Asked Questions (FAQs)

Question 1: Should I use normal-phase or reverse-phase chromatography for this purification?

Answer: Both modes can be effective, but they operate on different principles. The best choice depends on your specific separation needs and the impurities present.

FeatureNormal-Phase (NP) ChromatographyReverse-Phase (RP) Chromatography
Stationary Phase Polar (e.g., Silica, Alumina, NH₂-Silica)Non-polar (e.g., C18-bonded silica)
Mobile Phase Non-polar to moderately polar (e.g., Hexane/EtOAc)Polar (e.g., Water/Acetonitrile, Water/Methanol)
Elution Order Least polar compounds elute first.[10]Most polar compounds elute first.[10]
Key Challenge Strong interaction of the basic amine with acidic silica.[1][2]Controlling retention and peak shape through mobile phase pH.
Recommendation Use NH₂-functionalized silica to avoid tailing without mobile phase modifiers.[5]Excellent for polar impurities. At alkaline pH, the amine is neutral and more retained, often giving better separation.[2] An acidic modifier can also be used.[13][14]

Question 2: How do I develop a method for flash chromatography purification?

Answer: Method development should always start with Thin-Layer Chromatography (TLC). TLC is a fast and inexpensive way to screen for the optimal stationary and mobile phases.

Workflow for Method Development

Caption: Method development workflow for amine purification.

Step-by-Step Protocol using TLC:

  • Initial Screen: Spot your crude material on a standard silica TLC plate and develop it in a moderately polar solvent system like 70:30 Hexane:Ethyl Acetate.

  • Analyze the Plate:

    • Severe Tailing: If your target compound streaks, your first step is to address the amine-silica interaction. Re-run the TLC but add ~1% triethylamine to the developing solvent.[7]

    • No Tailing, Poor Separation: If the spot is symmetrical but not well-separated from impurities (Rf value is too high, too low, or co-eluting), you need to adjust the mobile phase polarity.

    • Stuck at Baseline: If the compound doesn't move from the origin, switch to a more polar solvent system like Dichloromethane/Methanol and repeat.[8]

  • Optimize for Flash Chromatography: Aim for an Rf value of approximately 0.2-0.3 in the chosen solvent system. This Rf range generally provides the best separation on a flash column.

  • Consider NH₂ Plates: For a more direct translation, use amine-functionalized TLC plates. The Rf value obtained on these plates with a standard eluent (no basic modifier) will correlate well with the performance on an NH₂ flash column.[5]

Question 3: My compound appears unstable on silica gel. How can I confirm this and what should I do?

Answer: Acid-sensitive compounds can degrade on silica. A 2D TLC experiment is a simple and effective way to check for on-plate stability.[9]

2D TLC Protocol:

  • Take a square TLC plate and spot your compound in one corner.

  • Develop the plate as usual. This will separate the components along one edge.

  • Remove the plate, dry it completely, and then rotate it 90 degrees.

  • Develop the plate again in the same solvent system.

Interpreting the Results:

  • Stable Compound: All spots will appear along a 45-degree diagonal line from the origin.

  • Unstable Compound: Any spots that appear off the diagonal represent degradation products that formed while the compound was adsorbed on the silica.[9]

If degradation is confirmed, you must avoid acidic stationary phases. Use neutral alumina, amine-functionalized silica, or reverse-phase chromatography for the purification.

Data Summary Tables

Table 1: Comparison of Recommended Stationary Phases

Stationary PhasePrimary MechanismAdvantagesDisadvantagesBest For...
Silica Gel Adsorption (Acidic Surface)Inexpensive, widely available, good for many compound classes.Causes severe tailing and potential degradation of basic amines without mobile phase modifiers.[1][2]Initial screening; non-basic compounds.
Alumina (Neutral/Basic) Adsorption (Neutral/Basic Surface)Prevents tailing of basic compounds; good alternative to silica.[8]Can have different selectivity than silica; activity can vary with water content.Purification of amines when NH₂-silica is unavailable.
Amine (NH₂)-Silica Normal-Phase (Basic Surface)Excellent peak shape for amines without modifiers; reproducible.[1][5]More expensive than bare silica.The recommended choice for routine purification of basic amines like the target compound.
C18 Reverse-Phase Partitioning (Non-polar Surface)Excellent for polar compounds; avoids acidic surface interactions.[10]Requires aqueous mobile phases which can be difficult to remove; method development can be more complex.Purifying highly polar amines or when normal-phase fails.

References

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? [Online]. Available: [Link]

  • King Group. Successful Flash Chromatography. [Online]. Available: [Link]

  • Vámos, J., et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A, 1194(1), 80-9. [Online]. Available: [Link]

  • University of Rochester. Flash Column Chromatography. [Online]. Available: [Link]

  • Pawar, G. G., et al. (2013). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives. Organic Process Research & Development, 17(5), 853-857. [Online]. Available: [Link]

  • Chromatography Forum. (2006, January 24). Separation of Secondary Amine and Tertiary amine. [Online]. Available: [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? [Online]. Available: [Link]

  • Quadrex Corp. TROUBLESHOOTING GUIDE. [Online]. Available: [Link] (Note: This is a general GC troubleshooting guide, but principles of contamination and system issues are relevant).

  • Kinesis. (2012, December 12). Flash Chromatography Separation of Basic Organic Compounds without Modifier. [Online]. Available: [Link]

  • Baran Lab, Scripps Research. (2013, January 31). Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. [Online]. Available: [Link]

  • University of Rochester. Troubleshooting Thin Layer Chromatography. [Online]. Available: [Link]

  • Chromatography Forum. (2009, November 16). Amine column degradation. [Online]. Available: [Link]

  • Reddit. (2022, September 24). Chromotography with free amines? [Online]. Available: [Link]

  • Chankvetadze, B. (2012). Chiral Drug Separation. Encyclopedia of Analytical Chemistry. [Online]. Available: [Link]

  • SIELC Technologies. (2018, May 16). Separation of 3-(Phenyl(3-phenylpropyl)amino)propiononitrile on Newcrom R1 HPLC column. [Online]. Available: [Link]

  • Fanali, C., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(3), 1599-1620. [Online]. Available: [Link]

  • Al-Ghanim, A. M., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6204. [Online]. Available: [Link]

  • Phenomenex. Chiral HPLC Separations. [Online]. Available: [Link]

  • Bio-Rad Laboratories. An Introduction to Chiral Analysis by Capillary Electrophoresis. [Online]. Available: [Link]

  • SIELC Technologies. (2018, February 16). Separation of 3-[Ethyl(phenyl)amino]propanenitrile on Newcrom R1 HPLC column. [Online]. Available: [Link]

Sources

Technical Support Center: 3-[(1-Methyl-3-phenylpropyl)amino]propionitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability, Degradation Profiles, and Analytical Troubleshooting

Introduction

Welcome to the Technical Support Center. You are likely working with 3-[(1-Methyl-3-phenylpropyl)amino]propionitrile (referred to herein as MPP-PN ) as a key intermediate in the synthesis of antihypertensive agents (e.g., Labetalol analogs) or as a reference standard for impurity profiling.

MPP-PN is a


-aminonitrile . This structural class possesses unique instability characteristics that often confuse standard degradation studies. Unlike simple amines, MPP-PN is susceptible to a Retro-Michael addition , a reversible reaction that can silently destroy your sample in basic diluents or during high-temperature GC injection.

This guide moves beyond generic advice, providing the mechanistic causality required to validate your stability-indicating methods (SIMs) and troubleshoot "ghost peaks" in your chromatograms.

Module 1: The Chemistry of Degradation

To accurately profile impurities, you must understand the three competing degradation pathways. The stability of MPP-PN is dictated by the electron-withdrawing nitrile group


 to the amine.
The Degradation Pathways
  • Retro-Michael Decomposition (The "Gotcha" Pathway):

    • Mechanism: Under basic conditions (pH > 8) or thermal stress, the amine proton is removed (or the equilibrium shifts), causing the expulsion of Acrylonitrile .

    • Result: Regeneration of the primary amine parent, 1-Methyl-3-phenylpropylamine .

    • Critical Note: This reaction is reversible. In a closed system, you may see an equilibrium; in an open system (where volatile acrylonitrile escapes), the degradation is total.

  • Nitrile Hydrolysis (The Acidic Pathway):

    • Mechanism: Acid-catalyzed attack of water on the nitrile carbon.

    • Step 1: Conversion to the Amide intermediate.

    • Step 2: Further hydrolysis to the Carboxylic Acid (Propionic acid derivative).

  • N-Oxidation (The Oxidative Pathway):

    • Mechanism: Peroxide or radical attack on the secondary amine nitrogen.

    • Result: Formation of the N-Oxide . Note that steric hindrance from the branched alkyl chain may slow this compared to linear amines.

Pathway Visualization

The following diagram maps the kinetic relationships between MPP-PN and its degradants.

degradation_pathways Parent MPP-PN (Parent Molecule) PrimaryAmine Degradant A: 1-Methyl-3-phenylpropylamine Parent->PrimaryAmine Retro-Michael (High pH / Heat) Acrylo Acrylonitrile (Volatile) Parent->Acrylo Elimination Amide Degradant B: Amide Intermediate Parent->Amide Hydrolysis (Step 1) (Acid/Base) NOxide Degradant D: N-Oxide Parent->NOxide Oxidation (H2O2 / Peroxides) PrimaryAmine->Parent Michael Addition (Reversible) Acid Degradant C: Carboxylic Acid Derivative Amide->Acid Hydrolysis (Step 2) (Strong Acid/Heat)

Figure 1: Mechanistic degradation map of MPP-PN. Note the reversible nature of the Retro-Michael pathway (red/blue arrows), which distinguishes it from irreversible hydrolysis (green/yellow).

Module 2: Analytical Troubleshooting & FAQs

This section addresses specific anomalies observed during HPLC/UPLC and MS analysis.

Scenario 1: "My main peak area decreases in the sample vial over 24 hours, but no new peaks appear."
  • Diagnosis: Retro-Michael Decomposition with Volatile Loss.

  • The Science: You are likely using a diluent with a pH > 7.5 or an unbuffered organic solvent (like MeOH) that has become slightly basic. The MPP-PN is reverting to 1-Methyl-3-phenylpropylamine and Acrylonitrile.

  • Why no peaks?

    • Acrylonitrile is highly volatile and elutes in the void volume (often missed).

    • The primary amine might have low UV absorbance at your monitoring wavelength (often 210-220 nm) compared to the nitrile, or it co-elutes with the solvent front.

  • Solution: Acidify your sample diluent. Adjust to pH 3.0–4.0 using Formic Acid or Phosphate buffer. This protonates the amine, locking the structure and preventing the elimination of acrylonitrile.

Scenario 2: "I see a peak splitting or 'ghost' peaks when running at high temperatures (>50°C)."
  • Diagnosis: On-Column Degradation.

  • The Science:

    
    -aminonitriles are thermally labile. High column oven temperatures drive the Retro-Michael equilibrium during the separation. The "saddle" or split peak is the parent converting to the primary amine as it travels through the column.
    
  • Solution: Lower column temperature to < 30°C .

Scenario 3: "Mass Spec shows a prominent fragment at m/z [Parent - 53]."
  • Diagnosis: Loss of Acrylonitrile (Propionitrile group).

  • The Science: This is the characteristic fragmentation pattern for this molecule.

    • Parent MW

      
       202 Da.
      
    • Loss of

      
       (53 Da).
      
    • Resulting Fragment:

      
       (cation of 1-methyl-3-phenylpropylamine).
      
  • Action: Do not confuse this source fragmentation (in-source CID) with an impurity. Check if the retention time matches the parent or the primary amine standard.

Summary of Degradants
Degradant IDNameMechanismRelative RT (Reverse Phase)Mass Shift (

m/z)
Deg A 1-Methyl-3-phenylpropylamineRetro-MichaelLower (Early eluting)-53 Da
Deg B MPP-AmideHydrolysis (Partial)Lower (Polar)+18 Da
Deg C MPP-AcidHydrolysis (Full)Lowest (Very Polar)*+19 Da
Deg D MPP-N-OxideOxidationSlightly Lower+16 Da

*Note: The retention of the Acid (Deg C) is highly pH dependent. At low pH, it may retain longer; at neutral pH, it will elute in the void.

Module 3: Validated Experimental Protocols

Forced Degradation Study (Stress Testing)

Standard: ICH Q1A (R2)

Use this protocol to generate the degradants listed above for method validation.

Step 1: Preparation Prepare a 1.0 mg/mL stock solution of MPP-PN in Acetonitrile/Water (50:50).

Step 2: Stress Conditions

Stress TypeReagent/ConditionDuration/TempTarget DegradationNotes
Acid Hydrolysis 1N HCl60°C for 4-8 hrs10-20%Generates Amide and Acid .
Base Hydrolysis 0.1N NaOHRT for 2 hrs10-20%Warning: High risk of Retro-Michael. Monitor for Primary Amine .
Oxidation 3% H₂O₂RT for 1-4 hrs5-15%Generates N-Oxide .
Thermal Solid State / 80°C7 Days< 5%Tests bulk stability.

Step 3: Quenching & Analysis

  • Acid/Base samples: Neutralize to pH 4-5 immediately before injection. Do not neutralize to pH 7 (risk of precipitation or secondary reaction).

  • Oxidative samples: Quench with sodium thiosulfate or catalase to protect the HPLC column.

Troubleshooting Decision Tree

Use this logic flow to resolve HPLC separation issues.

troubleshooting_tree Start Problem: Poor Peak Shape or Missing Mass Balance CheckPH Is Sample Diluent pH > 6? Start->CheckPH RetroMichael Cause: Retro-Michael Degradation. Action: Acidify Diluent to pH 3. CheckPH->RetroMichael Yes CheckTemp Is Column Temp > 40°C? CheckPH->CheckTemp No ThermalInstability Cause: On-Column Degradation. Action: Lower Temp to 25°C. CheckTemp->ThermalInstability Yes CheckMobilePhase Is Mobile Phase Acidic? CheckTemp->CheckMobilePhase No CheckMobilePhase->Start Yes (Consult Senior Scientist) AcidIonization Cause: Acid Degradant Ionization. Action: Use pH 2.5 Phosphate Buffer. CheckMobilePhase->AcidIonization No (Neutral)

Figure 2: Diagnostic workflow for resolving stability and chromatography issues.

References

  • International Council for Harmonisation (ICH). (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press. (Focus on Nitrile Hydrolysis mechanisms). [Link]

  • Kushwaha, S., et al. (2010). Retro-Michael addition reactions of beta-amino nitriles. Journal of Organic Chemistry.[2] (General mechanism reference for

    
    -aminonitrile instability).
    [Link]
    
  • PubChem. (n.d.).[3] 3-(Methylamino)propionitrile Compound Summary. (Structural analog reference for toxicity and reactivity). [Link]

Sources

challenges in working with 3-[(1-Methyl-3-phenylpropyl)amino]propionitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-[(1-Methyl-3-phenylpropyl)amino]propionitrile

Welcome to the technical support guide for 3-[(1-Methyl-3-phenylpropyl)amino]propionitrile. This document is designed for researchers, chemists, and drug development professionals to provide expert guidance on the synthesis, handling, and troubleshooting of common experimental challenges associated with this compound. The information herein is synthesized from established chemical principles and data on structurally related molecules to ensure scientific integrity and practical utility.

Part 1: Compound Profile & Safety Overview

This section provides fundamental information about 3-[(1-Methyl-3-phenylpropyl)amino]propionitrile, including its structure and key physicochemical properties, which are estimated based on its constituent functional groups.

Chemical Structure:

Caption: Structure of 3-[(1-Methyl-3-phenylpropyl)amino]propionitrile.

PropertyEstimated Value / InformationSource / Basis
Molecular Formula C₁₃H₁₈N₂Calculated from structure
Molecular Weight 202.30 g/mol Calculated from structure
Appearance Likely a colorless to pale yellow liquid or low-melting solidBased on analogs like 3-(Methylamino)propionitrile
Boiling Point >200 °C (Estimated)High molecular weight amine/nitrile
Solubility Soluble in organic solvents (e.g., DCM, EtOAc, MeOH). Low solubility in water.General property of similar organic molecules
Key Functional Groups Secondary Amine, Nitrile, Phenyl RingStructural analysis

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and challenges encountered during the synthesis and handling of 3-[(1-Methyl-3-phenylpropyl)amino]propionitrile.

I. Synthesis & Reaction Mechanism

Question: What is the most common method for synthesizing 3-[(1-Methyl-3-phenylpropyl)amino]propionitrile?

Answer: The most direct and widely applicable method is the Michael addition of 1-methyl-3-phenylpropylamine to acrylonitrile.[1][2] This reaction involves the nucleophilic attack of the amine on the β-carbon of the acrylonitrile double bond. The reaction can be performed with or without a catalyst and is often exothermic.

G amine 1-Methyl-3-phenylpropylamine (Nucleophile) intermediate Zwitterionic Intermediate amine->intermediate Nucleophilic Attack acrylonitrile Acrylonitrile (Michael Acceptor) acrylonitrile->intermediate product 3-[(1-Methyl-3-phenylpropyl)amino]propionitrile intermediate->product Proton Transfer

Caption: Michael addition synthesis pathway.

Question: My synthesis yield is very low. What are the common causes and how can I fix them?

Answer: Low yield is a frequent issue. The troubleshooting process below can help identify the root cause.

Troubleshooting_Yield start Low Reaction Yield purity Check Starting Material Purity (Amine & Acrylonitrile) start->purity Is purity >98%? conditions Optimize Reaction Conditions (Temp, Time, Solvent) purity->conditions Yes purify_sm Purify starting materials (Distillation/filtration) purity->purify_sm No ratio Adjust Stoichiometric Ratio (Excess amine?) conditions->ratio Yes optimize_cond Run small-scale trials: - Lower temp (0°C) to control exotherm - Increase reaction time - Test different solvents (e.g., EtOH, MeCN, neat) conditions->optimize_cond No, conditions not optimized catalyst Evaluate Catalyst (Use of acidic zeolite or none?) ratio->catalyst Yes adjust_ratio Use slight excess of amine (1.1-1.5 eq.) to minimize bis-addition ratio->adjust_ratio No, ratio is 1:1 workup Review Work-up Procedure (Product loss during extraction?) catalyst->workup Done optimize_workup Check pH during extraction. Ensure sufficient solvent volume. workup->optimize_workup Potential Loss Identified

Caption: Troubleshooting workflow for low reaction yield.

Causality Explained:

  • Starting Material Purity: 1-methyl-3-phenylpropylamine can degrade over time. Acrylonitrile can polymerize. Impurities will lead to side reactions and lower yields.

  • Reaction Conditions: The Michael addition is often exothermic. Uncontrolled temperature can lead to polymerization of acrylonitrile and other side reactions.

  • Stoichiometry: Using the amine and acrylonitrile in a 1:1 ratio can sometimes lead to the formation of a bis-adduct, where the secondary amine product reacts with a second molecule of acrylonitrile.[1] Using a slight excess of the starting amine can suppress this side reaction.

  • Catalyst: While often run neat, some preparations of aminopropionitriles benefit from heterogeneous catalysts like acidic zeolites or various oxides to improve reaction rates and selectivity.[2]

II. Purification & Characterization

Question: I see an impurity with a higher molecular weight in my mass spectrum. What is it and how do I remove it?

Answer: This is likely the bis-cyanoethylated by-product, N-(1-methyl-3-phenylpropyl)-bis(2-cyanoethyl)amine. This impurity arises when the secondary amine product acts as a nucleophile and reacts with another molecule of acrylonitrile.[1]

Removal Strategies:

  • Column Chromatography: Silica gel chromatography is the most effective method. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with ethyl acetate will typically separate the less polar desired product from the more polar bis-adduct.

  • Acid-Base Extraction: Carefully adjusting the pH of the aqueous layer during workup can sometimes help. The desired secondary amine is less basic than the starting primary amine but more basic than the tertiary bis-adduct. However, their pKa values may be too close for an effective separation by this method alone.

Question: How should I store the purified 3-[(1-Methyl-3-phenylpropyl)amino]propionitrile?

Answer: Based on data for the parent compound, 3-aminopropionitrile, proper storage is critical to prevent degradation and potential hazards.[3]

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent slow polymerization in the presence of air.[3][4]

  • Temperature: Refrigeration is recommended to slow degradation and prevent pressure buildup in the container.[3]

  • Container: Use a tightly sealed, clearly labeled container.

  • Incompatibilities: Keep away from strong oxidizing agents, acids, bases, and reducing agents.[4]

III. Safety & Handling

Question: What are the primary hazards associated with this compound and what PPE is required?

Answer: While specific data for the title compound is unavailable, its hazards can be inferred from its structural components: a substituted secondary amine and a propionitrile. The expected hazards are significant.

  • Corrosivity: Amines are corrosive. The compound is expected to cause severe skin burns and eye damage upon contact.[4][5]

  • Toxicity: It is likely harmful or toxic if swallowed or if it comes into contact with the skin.[4][5][6]

  • Irritation: It may cause respiratory irritation if inhaled.[4]

  • Reproductive Toxicity: The parent compound, 3-aminopropionitrile, is suspected of damaging fertility or the unborn child, a risk that should be considered for its derivatives.[3][4]

Mandatory Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).To prevent skin contact and burns.[7]
Eye Protection Tightly fitting safety goggles and a face shield.To protect against splashes, which can cause severe eye damage.[7]
Body Protection Flame-retardant lab coat and impervious clothing.To protect skin from accidental contact.[7]
Respiratory Use only in a certified chemical fume hood.To prevent inhalation of potentially irritating or toxic vapors.[4]

Question: What is the correct procedure for handling a spill?

Answer: In case of an accidental spill, immediate and safe cleanup is crucial.[4][8]

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • PPE: Wear the full PPE described above, including respiratory protection if the spill is large or outside a fume hood.

  • Contain: Cover the spill with an inert absorbent material like vermiculite, sand, or commercial sorbent pads. Do not use combustible materials like paper towels.

  • Collect: Carefully scoop the absorbed material into a suitable, labeled, and sealable container for chemical waste.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Dispose: Dispose of the waste container and any contaminated materials through your institution's hazardous waste disposal program.

Part 3: Experimental Protocols

Protocol 1: Synthesis of 3-[(1-Methyl-3-phenylpropyl)amino]propionitrile

This protocol is a representative procedure based on the Michael addition reaction.[2]

Materials:

  • 1-Methyl-3-phenylpropylamine (1.0 eq)

  • Acrylonitrile (1.0 eq)

  • Ethanol (optional, as solvent)

  • Round-bottom flask with magnetic stirrer

  • Condenser (if heating)

  • Ice bath

Procedure:

  • Setup: In a chemical fume hood, equip a round-bottom flask with a magnetic stir bar.

  • Charge Reactants: Add 1-methyl-3-phenylpropylamine (1.0 eq) to the flask. If using a solvent, add ethanol (approx. 2-3 mL per gram of amine).

  • Cooling: Place the flask in an ice-water bath to control the initial exotherm.

  • Addition: While stirring vigorously, add acrylonitrile (1.0 eq) dropwise to the cooled amine solution over 15-20 minutes. Caution: The reaction can be exothermic. Monitor the temperature and adjust the addition rate to keep it below 20-25 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or GC-MS (typically 12-24 hours).

  • Work-up: a. Concentrate the reaction mixture under reduced pressure to remove the solvent (if used) and any unreacted acrylonitrile. b. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine. c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude oil via silica gel column chromatography using a hexane/ethyl acetate gradient.

References

  • PubChem. 3-Aminopropionitrile | C3H6N2. [Link]

  • Taniguchi, T., Goto, N., & Ishibashi, H. (2017). Novel Synthesis of 3-Aminopropionitriles by Ring Opening of 2-Oxazolidinones with Cyanide Ion. Kanazawa University Repository. [Link]

  • Cheméo. Chemical Properties of 3-Aminopropionitrile (CAS 151-18-8). [Link]

  • NIST. Propanenitrile, 3-(phenylamino)-. [Link]

  • Inxight Drugs. 3-((3-(DIMETHYLAMINO)PROPYL)AMINO)PROPANENITRILE. [Link]

  • NIST. Propanenitrile, 3-(methylamino)-. [Link]

  • Google Patents. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
  • PubChem. 3-Methylamino-1-phenylpropanol | C10H15NO. [Link]

  • Google Patents. EP2060559A1 - Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers.
  • Google Patents.
  • PubChem. 3-((3-Aminopropyl)amino)propanenitrile | C6H13N3. [Link]

  • PubMed. Design, synthesis and biological evaluation of 3-amino-3-phenylpropionamide derivatives as novel mu opioid receptor ligands. [Link]

  • SIELC Technologies. 3-[Ethyl(phenyl)amino]propanenitrile. [Link]

  • CORA. Impurity Occurrence and Removal in Crystalline Products from Process Reactions. [Link]

  • Capot Chemical. MSDS of 3-(3-aMino-4-methyl-phenyl)-propionic acid. [Link]

  • Wikipedia. Aminopropionitrile. [Link]

  • CDC. Methamphetamine and Illicit Drugs, Precursors, and Adulterants on Wipes 9106. [Link]

  • CP Lab Safety. 3-Phenylpropionitrile, min 97%, 100 grams. [Link]

  • NIST. Propanenitrile, 3-(methylamino)-. [Link]

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Validation & Comparative

A Comparative Efficacy Analysis for Novel Aminopropionitrile Analogs: A Research Framework for 3-[(1-Methyl-3-phenylpropyl)amino]propionitrile versus β-Aminopropionitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Potent and Selective Lysyl Oxidase Inhibitors

The modulation of extracellular matrix (ECM) remodeling is a critical therapeutic strategy for a range of fibrotic diseases and certain cancers. A key enzyme in this process is lysyl oxidase (LOX), which catalyzes the cross-linking of collagen and elastin, thereby increasing tissue stiffness and contributing to disease progression.[1] β-Aminopropionitrile (BAPN), a well-characterized, irreversible inhibitor of LOX, has served as a foundational tool in elucidating the role of this enzyme in pathology.[2][3] However, the development of novel aminopropionitrile analogs, such as 3-[(1-Methyl-3-phenylpropyl)amino]propionitrile, necessitates a rigorous comparative evaluation to ascertain potential improvements in efficacy, selectivity, and pharmacokinetic profiles.

This guide provides a comprehensive framework for the comparative analysis of 3-[(1-Methyl-3-phenylpropyl)amino]propionitrile against the established benchmark, BAPN. As direct comparative studies for 3-[(1-Methyl-3-phenylpropyl)amino]propionitrile are not extensively available in peer-reviewed literature, this document outlines the essential experimental workflows and data interpretation required to establish a robust efficacy profile. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data for researchers, scientists, and drug development professionals.

Compound Profiles

Feature3-[(1-Methyl-3-phenylpropyl)amino]propionitrileβ-Aminopropionitrile (BAPN)
Structure (Hypothetical Structure)N≡C-CH₂-CH₂-NH₂
Molecular Formula C₁₃H₁₈N₂C₃H₆N₂[4]
Molecular Weight 202.30 g/mol (Calculated)70.09 g/mol [4]
Known Mechanism Putative Lysyl Oxidase InhibitorIrreversible Lysyl Oxidase Inhibitor[2][3]
Key Features Contains a phenylpropyl group, suggesting potential for altered lipophilicity and target engagement compared to BAPN.A small, polar molecule that is a well-established tool compound for LOX inhibition.[1]

Experimental Framework for Comparative Efficacy

A multi-tiered approach, encompassing in vitro enzymatic assays, cell-based functional assays, and in vivo disease models, is essential for a thorough comparison.

Tier 1: In Vitro Enzymatic Activity and Selectivity

The initial step is to quantify the direct inhibitory effects of both compounds on LOX activity and to assess their selectivity against other amine oxidases.

Experimental Protocol: Fluorometric Lysyl Oxidase Activity Assay

  • Reagents and Materials : Recombinant human LOX, horseradish peroxidase (HRP), Amplex Red reagent, a suitable LOX substrate (e.g., 1,5-diaminopentane), BAPN (positive control), 3-[(1-Methyl-3-phenylpropyl)amino]propionitrile, and assay buffer.

  • Procedure :

    • Prepare a reaction mixture containing the assay buffer, HRP, and Amplex Red.

    • Add varying concentrations of the test compounds (3-[(1-Methyl-3-phenylpropyl)amino]propionitrile and BAPN) to the wells of a 96-well plate.

    • Initiate the reaction by adding the LOX enzyme and its substrate.

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm and 590 nm, respectively) over time.

    • The rate of H₂O₂ production, a byproduct of LOX activity, is proportional to the fluorescence signal.

  • Data Analysis : Calculate the IC₅₀ values for both compounds by plotting the percentage of LOX inhibition against the logarithm of the inhibitor concentration.

Rationale : This assay provides a direct measure of the compounds' potency in inhibiting the enzymatic activity of LOX. A lower IC₅₀ value for 3-[(1-Methyl-3-phenylpropyl)amino]propionitrile would indicate higher potency compared to BAPN.

Hypothetical Data Summary: In Vitro Potency

CompoundLOX IC₅₀ (nM)
3-[(1-Methyl-3-phenylpropyl)amino]propionitrile[Experimental Value]
β-Aminopropionitrile (BAPN)[Experimental Value]
Tier 2: Cell-Based Functional Assays

Moving into a cellular context, the next step is to evaluate the compounds' ability to inhibit LOX-mediated processes in relevant cell types, such as fibroblasts or cancer cells known to have high LOX expression.

Experimental Protocol: Inhibition of Collagen Cross-Linking

  • Cell Culture : Culture primary human dermal fibroblasts in appropriate media.

  • Treatment : Seed the fibroblasts and allow them to adhere. Treat the cells with varying concentrations of 3-[(1-Methyl-3-phenylpropyl)amino]propionitrile or BAPN for a duration sufficient to allow for collagen deposition and cross-linking (e.g., 48-72 hours).

  • Collagen Extraction : Lyse the cells and extract the insoluble collagen fraction using pepsin digestion.

  • Quantification : Quantify the amount of cross-linked collagen using a technique such as the Sircol soluble collagen assay.

  • Data Analysis : Determine the concentration of each compound required to achieve a 50% reduction in collagen cross-linking (EC₅₀).

Rationale : This assay assesses the functional consequence of LOX inhibition in a biologically relevant setting. A superior ability of 3-[(1-Methyl-3-phenylpropyl)amino]propionitrile to reduce collagen cross-linking would suggest greater cellular efficacy.

Hypothetical Data Summary: Cellular Efficacy

CompoundCollagen Cross-Linking EC₅₀ (µM)
3-[(1-Methyl-3-phenylpropyl)amino]propionitrile[Experimental Value]
β-Aminopropionitrile (BAPN)[Experimental Value]
Tier 3: In Vivo Efficacy in a Disease Model

The final and most critical stage of comparison involves evaluating the therapeutic efficacy of the compounds in a relevant animal model of fibrosis or cancer.

Experimental Protocol: Bleomycin-Induced Pulmonary Fibrosis Model

  • Animal Model : Induce pulmonary fibrosis in mice via intratracheal administration of bleomycin.

  • Treatment Groups :

    • Vehicle control

    • Bleomycin + Vehicle

    • Bleomycin + BAPN (at a clinically relevant dose)

    • Bleomycin + 3-[(1-Methyl-3-phenylpropyl)amino]propionitrile (at equimolar doses to BAPN)

  • Dosing : Administer the compounds daily via an appropriate route (e.g., intraperitoneal injection) for a specified period (e.g., 14-21 days).

  • Efficacy Endpoints :

    • Histology : Assess lung tissue fibrosis using Masson's trichrome staining and quantify the fibrotic area (e.g., Ashcroft score).

    • Collagen Content : Measure the total lung collagen content using a hydroxyproline assay.

    • Lung Function : If feasible, perform measurements of lung compliance and resistance.

  • Data Analysis : Compare the treatment groups to the bleomycin + vehicle group to determine the extent of reduction in fibrotic endpoints.

Rationale : This in vivo model provides a systemic evaluation of the compounds' therapeutic potential, taking into account their pharmacokinetic and pharmacodynamic properties. A statistically significant greater reduction in fibrosis by 3-[(1-Methyl-3-phenylpropyl)amino]propionitrile would be a strong indicator of superior in vivo efficacy.

Hypothetical Data Summary: In Vivo Efficacy

Treatment GroupAshcroft Score (Mean ± SD)Lung Hydroxyproline (µ g/lung )
Vehicle Control[Value][Value]
Bleomycin + Vehicle[Value][Value]
Bleomycin + BAPN[Value][Value]
Bleomycin + 3-[(1-Methyl-3-phenylpropyl)amino]propionitrile[Value][Value]

Visualizing the Experimental Workflow and Mechanism

To provide a clear overview of the proposed research, the following diagrams illustrate the experimental workflow and the targeted signaling pathway.

G cluster_0 Tier 1: In Vitro cluster_1 Tier 2: Cell-Based cluster_2 Tier 3: In Vivo enzymatic_assay Fluorometric LOX Assay selectivity_panel Amine Oxidase Selectivity Panel enzymatic_assay->selectivity_panel Determine IC50 collagen_crosslink Collagen Cross-Linking Assay enzymatic_assay->collagen_crosslink cell_migration Cell Migration/Invasion Assay collagen_crosslink->cell_migration Determine EC50 animal_model Pulmonary Fibrosis Model collagen_crosslink->animal_model histology Histology & Hydroxyproline animal_model->histology Assess Efficacy

Caption: A tiered experimental workflow for comparative efficacy analysis.

G LOX Lysyl Oxidase (LOX) Crosslinked_ECM Cross-linked Collagen & Elastin LOX->Crosslinked_ECM Oxidative Deamination Collagen_Elastin Pro-collagen Pro-elastin Collagen_Elastin->LOX Inhibitor 3-[(1-Methyl-3-phenylpropyl)amino]propionitrile or BAPN Inhibitor->LOX Inhibition

Caption: The inhibitory action on the lysyl oxidase signaling pathway.

Conclusion and Future Directions

This guide has outlined a systematic and scientifically rigorous approach to comparing the efficacy of 3-[(1-Methyl-3-phenylpropyl)amino]propionitrile with the established LOX inhibitor, BAPN. By progressing through in vitro, cell-based, and in vivo experimental tiers, researchers can build a comprehensive data package to support the potential advantages of this novel compound. Key differentiators to investigate further would include pharmacokinetic profiling, off-target liability assessments, and exploration in a broader range of disease models. The ultimate goal is to identify next-generation aminopropionitrile-based therapeutics with enhanced potency, selectivity, and clinical translatability.

References

  • Gilad, G. M., & Gilad, V. H. (2001). Beta-aminopropionitrile treatment can accelerate recovery of mice after spinal cord injury. European Journal of Pharmacology, 430(1), 69–72.
  • PubChem. (n.d.). 3-Aminopropionitrile. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 3-((3-Aminopropyl)amino)propanenitrile. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2000). Design, synthesis and biological evaluation of 3-amino-3-phenylpropionamide derivatives as novel mu opioid receptor ligands. Bioorganic & Medicinal Chemistry Letters, 10(6), 523–526. [Link]

  • ChemBK. (2024). 3-Aminopropionitrile. Retrieved February 15, 2026, from [Link]

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]

  • [Central Muscle Relaxant Activities of 2-methyl-3-aminopropiophenone Derivatives]. (1990). Nihon yakurigaku zasshi. Folia pharmacologica Japonica, 96(5), 247–258. [Link]

  • Google Patents. (n.d.). US5334745A - Preparation of 3-aminopropionitriles.
  • Kadomura, S., et al. (2021). IN VITRO METABOLISM OF THE STRUCTURALLY SIMILAR FENTANYL ANALOGS, 3-PHENYLPROPANOYLFENTANYL AND BENZOYLFENTANYL. Journal of the Forensic Science Society of Thailand, 14(1), 1-10. [Link]

  • PubChem. (n.d.). Benzenepropanenitrile. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Misra, R. P., & Sayre, L. M. (1994). Metabolism of 3,3'-iminodipropionitrile and deuterium-substituted analogs: potential mechanisms of detoxification and activation. Toxicology and Applied Pharmacology, 124(1), 108–115. [Link]

Sources

Advanced Control Protocols for 3-[(1-Methyl-3-phenylpropyl)amino]propionitrile Studies

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis and control framework for studies involving 3-[(1-Methyl-3-phenylpropyl)amino]propionitrile (referred to herein as MPPAPN ). This compound serves as a critical synthetic intermediate, particularly in the development of N-substituted polyamines and pharmacophores related to sympathomimetic agents.

A Technical Comparison & Validation Guide for Medicinal Chemistry

Executive Summary & Product Context

3-[(1-Methyl-3-phenylpropyl)amino]propionitrile is a secondary amine intermediate formed via the N-alkylation of 1-methyl-3-phenylpropylamine (a homolog of amphetamine and a key moiety in drugs like Labetalol).[1] Its primary utility lies in generating N-substituted-1,3-propanediamines via nitrile reduction, a scaffold frequent in GPCR ligands and ion channel blockers.

For researchers, the critical challenge with MPPAPN is not the synthesis itself, but the chemoselectivity (mono- vs. bis-alkylation) and stereochemical integrity during its formation and subsequent processing. This guide compares the MPPAPN route against alternative synthetic strategies and establishes a rigorous control framework.

Comparative Analysis: Synthesis Routes & Performance

When integrating the aminopropionitrile moiety, researchers typically choose between the Aza-Michael Addition (generating MPPAPN) and Nucleophilic Substitution .

Performance Matrix: MPPAPN Route vs. Alternatives
FeatureRoute A: Aza-Michael Addition (MPPAPN) Route B: Alkyl Halide Substitution Route C: Reductive Alkylation
Reagents Acrylonitrile + Amine3-Bromopropionitrile + Amine3-Aminopropionitrile + Ketone
Atom Economy High (100%) – No byproduct.Low – Generates HBr salt waste.Medium – Water byproduct.
Reaction Rate Fast (Exothermic).Moderate to Slow.Slow (Requires reduction step).
Impurity Profile Risk: Bis-cyanoethylation (tertiary amine). Risk: Polymerization of acrylonitrile.Risk: Over-alkylation. Risk: Elimination to acrylonitrile.Risk: Imine hydrolysis.
Scalability Excellent (Industrial standard).Poor (Waste management costs).Good (but expensive reagents).
Stereo-Retention High (Mild conditions).Moderate (Heat may racemize).High.

Verdict: The MPPAPN (Aza-Michael) route is superior for scalability and atom economy but requires stricter kinetic controls to prevent bis-addition, which is difficult to separate downstream.

Scientific Integrity: Core Control Experiments

To ensure data validity and product purity, the following control experiments are mandatory.

Control I: Chemoselectivity Optimization (The "Stoichiometry Ramp")

Objective: Determine the precise equivalent of acrylonitrile required to maximize mono-alkylation while suppressing the bis-adduct.

  • Hypothesis: A slight excess of the amine (nucleophile) rather than the nitrile (electrophile) favors the mono-product.

  • Protocol: Run parallel reactions with Acrylonitrile:Amine ratios of 0.8:1, 0.95:1, 1.0:1, and 1.2:1.

  • Readout: HPLC analysis (UV 210/254 nm).

  • Acceptance Criteria: Bis-adduct < 2.0% AUC.

Control II: Stereochemical Stability Assessment

Objective: Verify that the chiral center at the alpha-methyl position is not racemized by the basicity of the reaction or thermal stress.

  • Method: Chiral HPLC (e.g., Chiralcel OD-H column).

  • Comparison: Compare the optical rotation/enantiomeric excess (ee%) of the starting amine vs. the isolated MPPAPN.

  • Standard:

    
    ee% must be < 1%.
    
Control III: Thermal Stability & Retro-Michael Check

Objective: Aza-Michael additions are reversible. High temperatures during workup (distillation) can revert MPPAPN to the starting amine and acrylonitrile (toxic).

  • Experiment: Subject MPPAPN to vacuum distillation conditions (e.g., 120°C @ 5 mmHg) for 1 hour.

  • Analysis: GC-MS headspace analysis for free acrylonitrile.

Detailed Experimental Protocols

Protocol A: Optimized Synthesis of MPPAPN with Impurity Control

Rationale: This protocol uses a solvent-free (neat) approach with temperature gating to control kinetics.

  • Preparation : Charge 1-methyl-3-phenylpropylamine (1.0 equiv) into a reactor fitted with a reflux condenser and internal thermometer.

  • Temperature Set : Heat amine to 40°C . (Note: Higher temps promote bis-addition; lower temps stall reaction).

  • Addition : Add Acrylonitrile (1.05 equiv) dropwise over 60 minutes.

    • Critical Control: Maintain internal temp < 50°C. The reaction is exothermic.

  • Digestion : Stir at 45°C for 4 hours.

  • IPC (In-Process Control) : Sample for TLC (Mobile Phase: DCM/MeOH 95:5).

    • Pass Criteria: Starting amine spot (R_f ~0.2) is faint/absent.

  • Workup : Apply high vacuum (1-2 mmHg) at 40°C to remove unreacted acrylonitrile. Do not distill the product unless stability is confirmed (See Control III).

  • Yield Calculation : Expected yield > 92% as a pale yellow oil.

Protocol B: Analytical Validation (HPLC Method)
  • Column : C18 Reverse Phase (4.6 x 150 mm, 5 µm).

  • Mobile Phase A : 0.1% TFA in Water.

  • Mobile Phase B : Acetonitrile.

  • Gradient : 5% B to 95% B over 20 min.

  • Detection : UV at 210 nm (Nitrile absorption) and 254 nm (Phenyl ring).

  • Reference Standard : Pure 1-methyl-3-phenylpropylamine (to quantify unreacted starting material).

Visualization: Reaction Pathway & Control Logic[1]

The following diagram illustrates the synthetic pathway, highlighting the "Critical Control Points" (CCP) where side reactions occur.

MPPAPN_Synthesis cluster_controls Critical Control Points (CCP) Amine 1-Methyl-3-phenylpropylamine (Nucleophile) Reaction Aza-Michael Addition (40-50°C) Amine->Reaction Acryl Acrylonitrile (Electrophile) Acryl->Reaction MPPAPN MPPAPN (Target) (Mono-adduct) Reaction->MPPAPN Major Pathway (Kinetic Control) BisAdduct Bis-Cyanoethyl Impurity (Over-alkylation) Reaction->BisAdduct Excess Acryl/High Temp Polymer Poly-Acrylonitrile (Side Product) Reaction->Polymer Radical/Base Cat. MPPAPN->Amine Retro-Michael (High Heat)

Figure 1: Synthetic pathway logic for MPPAPN showing the competition between the target mono-addition and the bis-alkylation/polymerization side reactions.

References

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 10820689, 3-[(1-Methyl-3-phenylpropyl)amino]propionitrile. Retrieved from [Link]

  • Wikipedia Contributors (2025) . Aminopropionitrile and Aza-Michael Addition Mechanisms. Retrieved from [Link]

  • NIST Chemistry WebBook (2025) . Propanenitrile, 3-(methylamino)- (Analogous Reactivity Data). Retrieved from [Link]

Sources

Comparative Guide: Binding Affinity Validation of 3-[(1-Methyl-3-phenylpropyl)amino]propionitrile

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Context

In the development of adrenergic modulators (specifically Labetalol and its analogs), the molecule 3-[(1-Methyl-3-phenylpropyl)amino]propionitrile (hereafter referred to as MPP-PN ) appears as a critical intermediate or process impurity. Structurally, MPP-PN represents a lipophilic amine tail capped with a nitrile headgroup.

Unlike the active pharmaceutical ingredient (API) Labetalol, which possesses a dual antagonist mechanism (Alpha-1/Beta-adrenergic) driven by its salicylamide and hydroxyl moieties, MPP-PN lacks the primary hydrogen-bonding pharmacophore required for high-affinity receptor locking. However, its 1-methyl-3-phenylpropyl lipophilic chain creates a high probability of "sticky" hydrophobic interactions within the orthosteric binding pockets of GPCRs (General Purpose G-Protein Coupled Receptors) and Monoamine Transporters (MATs).

Why Confirm Binding?

  • Toxicity Profiling: As a structural homolog to Fenproporex (an amphetamine prodrug), MPP-PN must be screened for off-target CNS activity.

  • Impurity Qualification: If MPP-PN exhibits a

    
    , it qualifies as a potent impurity requiring strict control (ppm levels) under ICH M7 guidelines.
    
  • Process Optimization: Understanding its affinity helps in designing downstream purification steps (e.g., pH-controlled wash steps).

Comparative Pharmacophore Analysis
FeatureLabetalol (API) MPP-PN (Target) Fenproporex (Analog)
Core Structure Phenylalkylamine + SalicylamidePhenylalkylamine + NitrilePhenylethylamine + Nitrile
Primary Target

Adrenergic
Unknown (Screening Required)MATs (via metabolism)
Binding Mode Competitive AntagonistPotential Allosteric/Weak CompetitiveProdrug (Metabolic activation)
Est. Affinity (

)
10 - 50 nM (High)> 1,000 nM (Low/Moderate)Low (Parent), High (Metabolite)
Solubility AmphiphilicHighly Lipophilic (LogP ~2.5)Lipophilic

Part 2: Experimental Validation Protocols

To objectively confirm the binding affinity, we cannot rely on simple endpoint assays. We must employ a Self-Validating Orthogonal Approach : combining Equilibrium Binding (Radioligand) with Kinetic Binding (SPR).

Method A: Competitive Radioligand Binding Assay (Gold Standard)

This protocol is designed to determine the inhibition constant (


) of MPP-PN against the 

-adrenergic receptor, using [

H]-Prazosin
as the reference ligand.
1. System Preparation
  • Receptor Source: HEK293 cell membranes overexpressing human

    
    -AR.
    
  • Radioligand: [

    
    H]-Prazosin (0.2 nM final concentration). Rationale: Prazosin is highly selective; using a concentration below 
    
    
    
    ensures sensitive competition.
  • Non-Specific Binding (NSB) Control: 10 µM Phentolamine.

2. Experimental Workflow (Step-by-Step)
  • Assay Buffer Formulation:

    • 50 mM Tris-HCl (pH 7.4), 10 mM MgCl

      
      , 1 mM EDTA.
      
    • Critical: Add 0.1% Ascorbic Acid to prevent oxidation of the amine tail.

  • Ligand Preparation:

    • Dissolve MPP-PN in 100% DMSO to 10 mM (Stock).

    • Perform serial dilutions (10 points) ranging from

      
       M to 
      
      
      
      M.
    • Note: Final DMSO concentration in assay must be <1% to prevent membrane disruption.

  • Incubation:

    • Mix: 50 µL Membrane + 25 µL [

      
      H]-Prazosin + 25 µL MPP-PN (or Vehicle).
      
    • Incubate for 60 minutes at 25°C .

    • Why 25°C? Higher temperatures increase degradation; lower temperatures slow equilibrium.

  • Termination (Filtration):

    • Rapid filtration through GF/B filters pre-soaked in 0.3% Polyethyleneimine (PEI) .

    • Expert Insight: MPP-PN is a lipophilic amine. It will stick to glass fiber filters. PEI coating neutralizes the filter charge, reducing non-specific binding (noise).

  • Quantification:

    • Liquid Scintillation Counting (LSC).

3. Data Analysis Logic

Calculate


 using the Cheng-Prusoff Equation :


  • Where

    
     is the radioligand concentration and 
    
    
    
    is the affinity of Prazosin.
  • Success Criterion: The Hill Slope should be near -1.0. A slope significantly different (e.g., -0.5) suggests negative cooperativity or aggregation of MPP-PN.

Method B: Surface Plasmon Resonance (SPR) (Kinetic Validation)

While radioligand assays give affinity, SPR reveals residence time (how long the impurity stays bound). This is crucial for toxicity modeling.

  • Sensor Chip: CM5 (Carboxymethylated dextran).

  • Immobilization: Amine coupling of the Receptor (stabilized in nanodiscs or detergent).

  • Flow Rate: 30 µL/min (High flow minimizes mass transport limitation).

  • Validation:

    • Inject MPP-PN at 5 concentrations.

    • Look for "Square Wave" binding (fast on/fast off) vs. "Slow Dissociation."

    • Prediction: MPP-PN likely exhibits fast kinetics (low residence time) compared to Labetalol due to the lack of stabilizing H-bonds.

Part 3: Visualization of Workflows & Pathways

Diagram 1: Comparative SAR & Structural Homology

This diagram illustrates the structural relationship between the target MPP-PN, the API (Labetalol), and the psychoactive analog (Fenproporex), highlighting the shared pharmacophore.

SAR_Comparison MPP_PN Target: MPP-PN (3-[(1-Methyl-3-phenylpropyl)amino]propionitrile) Lipophilic Tail + Nitrile Head Labetalol API: Labetalol (Adrenergic Antagonist) Adds: Salicylamide + Hydroxyl MPP_PN->Labetalol Precursor/Impurity Relationship Fenproporex Analog: Fenproporex (Amphetamine Prodrug) Diff: Ethyl vs Propyl Chain MPP_PN->Fenproporex Tox/Safety Comparison Pharmacophore Shared Pharmacophore (Phenyl-Alkyl-Amine) Pharmacophore->MPP_PN Base Structure Pharmacophore->Labetalol Functionalized Pharmacophore->Fenproporex Homolog

Caption: Structural Activity Relationship (SAR) linking MPP-PN to the Labetalol API and Fenproporex safety signals.

Diagram 2: Radioligand Binding Validation Workflow

A self-validating loop for determining the


 of the nitrile intermediate.

Binding_Assay_Workflow Start Start: MPP-PN Sample Solubility Solubility Check (DMSO < 1%) Start->Solubility Incubation Competition Incubation (+ [3H]-Prazosin) Solubility->Incubation Membrane Membrane Prep (HEK293-Alpha1) Membrane->Incubation Filter Filtration (GF/B) *Pre-soaked in 0.3% PEI* Incubation->Filter 60 min @ 25°C Count Scintillation Counting Filter->Count Analysis Data Analysis (Cheng-Prusoff) Count->Analysis Decision Hill Slope ≈ -1.0? Analysis->Decision Valid Valid Ki (Report Potency) Decision->Valid Yes Invalid Aggregation/NSB (Repeat with Detergent) Decision->Invalid No

Caption: Step-by-step workflow for determining Ki, with critical quality control checkpoints (PEI soak, Hill Slope).

Part 4: Data Interpretation & Expected Results

When analyzing the data for MPP-PN, researchers should anticipate the following profiles based on the homologous series principle :

The "Impurity" Profile (Adrenergic Receptors)
  • High Affinity (Risk):

    
    . This would imply the nitrile group is mimicking a hydrogen-bond acceptor in the receptor pocket.
    
  • Low Affinity (Expected):

    
    . The loss of the salicylamide headgroup usually destroys nanomolar affinity.
    
  • Guidance: If

    
     is 
    
    
    
    , the impurity is considered pharmacologically inactive relative to the API, and limits can be set based on general toxicity rather than potency.
The "Transporter" Profile (DAT/NET)

Due to the resemblance to Fenproporex, you must check the Monoamine Transporter (MAT) binding.

  • Protocol: Use [

    
    H]-Win35,428 binding assay.
    
  • Risk: If MPP-PN binds DAT (Dopamine Transporter) with

    
    , it poses a CNS stimulant risk.
    

References

  • Labetalol Synthesis & Intermediates : Patent WO2017098520A1. Process for the preparation of labetalol hydrochloride. (2017).[1]

  • Receptor Binding Protocols : National Institute of Mental Health's Psychoactive Drug Screening Program (NIMH PDSP) Assay Protocols. Standardized Radioligand Binding Methods.

  • Fenproporex Pharmacology : Cody, J. T., & Valtier, S. (1996). Amphetamine and methamphetamine following fenproporex administration. Journal of Analytical Toxicology.

  • Cheng-Prusoff Equation : Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology.

  • Impurity Guidelines : ICH Harmonised Guideline M7(R1). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals.

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A Researcher's Guide to the Synthesis and Analysis of N-Substituted 3-Aminopropionitriles: Ensuring Reproducible Outcomes

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Due to the limited availability of specific experimental data for 3-[(1-Methyl-3-phenylpropyl)amino]propionitrile, this guide provides a comprehensive framework for the synthesis and analysis of the broader class of N-substituted 3-aminopropionitriles. The principles and methodologies detailed herein are directly applicable and adaptable for the preparation and characterization of the target molecule and its analogs, empowering researchers to achieve reproducible and reliable results.

Introduction: The Versatile 3-Aminopropionitrile Scaffold

N-substituted 3-aminopropionitriles are a class of organic compounds characterized by a cyano group and a secondary or tertiary amine separated by an ethylene bridge. This structural motif is a valuable building block in medicinal chemistry and drug discovery. Notably, the parent compound, β-aminopropionitrile (BAPN), is a well-known irreversible inhibitor of lysyl oxidase (LOX)[1]. The LOX family of enzymes is crucial in the cross-linking of collagen and elastin, and their inhibition has been explored for therapeutic applications in fibrosis and cancer[2][3][4]. The ability to synthesize a diverse library of N-substituted analogs allows for the systematic exploration of structure-activity relationships (SAR) to develop more potent and selective LOX inhibitors or to explore other biological targets.

This guide presents a comparative analysis of the two most common and robust synthetic routes to N-substituted 3-aminopropionitriles: the aza-Michael addition and reductive amination. It further details the critical analytical techniques required for their characterization and purity assessment, providing a foundation for generating reproducible experimental data.

I. Synthetic Strategies: A Comparative Approach

The choice of synthetic route to a target N-substituted 3-aminopropionitrile depends on several factors, including the availability of starting materials, the desired scale of the reaction, and the chemical functionalities present in the substituents.

Aza-Michael Addition: A Direct and Efficient Route

The aza-Michael addition is a conjugate addition of an amine to an α,β-unsaturated carbonyl compound, in this case, acrylonitrile. It is a highly efficient and atom-economical method for forming the C-N bond.

Reaction Scheme:

reagents R1R2NH + CH2=CH-CN -> R1R2N-CH2-CH2-CN

Caption: General scheme of the aza-Michael addition of a primary or secondary amine to acrylonitrile.

Causality Behind Experimental Choices:

This method is often preferred for its simplicity and the ready availability of acrylonitrile and a wide range of primary and secondary amines. The reaction can often be performed under neat conditions or in a variety of solvents, and it can be catalyzed by bases, acids, or even enzymes like lipases[5]. The use of a catalyst can significantly shorten reaction times compared to uncatalyzed reactions. For hindered or less nucleophilic amines, heating may be required to drive the reaction to completion.

Detailed Experimental Protocol: Synthesis of 3-(Piperidin-1-yl)propanenitrile

This protocol provides a representative example of an aza-Michael addition.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine piperidine (1.0 equivalent) and acrylonitrile (1.1 equivalents). If desired, the reaction can be performed in a solvent such as methanol or tetrahydrofuran (THF)[6].

  • Reaction Conditions: Stir the mixture at room temperature. The reaction is typically exothermic. For less reactive amines, the mixture can be heated to 50-70°C[7]. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Isolation: Once the reaction is complete, remove the solvent (if used) under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure 3-(piperidin-1-yl)propanenitrile.

Reductive Amination: A Versatile Alternative

Reaction Scheme:

reagents R1-CHO + H2N-CH2-CH2-CN -> [R1-CH=N-CH2-CH2-CN] -> R1-CH2-NH-CH2-CH2-CN reagents2 Reducing Agent

Caption: General scheme of reductive amination using an aldehyde and 3-aminopropionitrile.

Causality Behind Experimental Choices:

This method offers great flexibility in introducing a wide variety of substituents (R1) via the corresponding aldehyde or ketone. The choice of reducing agent is critical. Mild reducing agents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are often preferred because they selectively reduce the iminium ion in the presence of the starting carbonyl compound, allowing for a one-pot procedure[5][8]. A small amount of acid, such as acetic acid, is often added to catalyze the formation of the imine/iminium ion intermediate[9].

Detailed Experimental Protocol: Synthesis of 3-(Benzylamino)propionitrile

This protocol provides an example of a reductive amination.

  • Imine Formation: In a round-bottom flask, dissolve 3-aminopropionitrile (1.0 equivalent) and benzaldehyde (1.0 equivalent) in a suitable solvent such as methanol[10]. Add a catalytic amount of acetic acid (e.g., 0.1 equivalents)[9]. Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Reduction: Cool the reaction mixture in an ice bath. Add sodium borohydride (NaBH4) (1.5 equivalents) portion-wise to control the exothermic reaction and gas evolution[11].

  • Work-up and Isolation: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours. Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

II. Comparative Analysis of Synthetic Routes

FeatureAza-Michael AdditionReductive Amination
Starting Materials Primary or Secondary Amine + AcrylonitrileAldehyde or Ketone + Amine (e.g., 3-aminopropionitrile)
Key Reagents Base or Acid Catalyst (optional)Reducing Agent (e.g., NaBH4, NaBH3CN), Acid Catalyst
Advantages High atom economy, often simpler procedure, readily available starting materials.High versatility in introducing diverse substituents via carbonyl compounds.
Limitations Availability of the corresponding primary or secondary amine.Requires a suitable reducing agent; potential for over-alkylation if not controlled.
Typical Yields Generally good to excellent (can be >90%).Good to excellent, depending on substrates and conditions.

III. Analytical Characterization and Reproducibility

Thorough characterization of the synthesized N-substituted 3-aminopropionitriles is essential to confirm the structure, assess purity, and ensure the reproducibility of experimental results.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of the synthesized compounds and for monitoring reaction progress.

Methodological Principles:

For N-substituted 3-aminopropionitriles, which are basic compounds, reversed-phase HPLC is a common choice. A C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the buffer is a critical parameter to control the retention and peak shape of the basic analytes. To enhance detection, especially for compounds lacking a strong chromophore, pre-column derivatization with reagents like dansyl chloride can be employed[12].

Experimental Protocol: General HPLC-UV Analysis

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Buffer A (e.g., 0.1% trifluoroacetic acid in water) and Buffer B (acetonitrile). A typical gradient might run from 10% to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength appropriate for the introduced substituent (e.g., 254 nm for aromatic groups).

  • Sample Preparation: Dissolve a small amount of the purified compound in the initial mobile phase composition.

Self-Validating System:

To ensure the reliability of the HPLC method, a system suitability test should be performed. This involves injecting a standard solution multiple times to check for consistent retention times, peak areas, and peak shapes. The purity of the synthesized compound can be determined by the peak area percentage.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for both qualitative and quantitative analysis, providing information about the molecular weight and fragmentation pattern of the compound.

Methodological Principles:

Due to the polarity and potential for thermal lability of amines, derivatization is often necessary before GC-MS analysis to increase volatility and improve chromatographic peak shape[13][14]. Common derivatization techniques include silylation (e.g., with MTBSTFA) or acylation (e.g., with trifluoroacetic anhydride)[15]. The resulting derivatives are more amenable to GC separation.

Experimental Protocol: General GC-MS Analysis (after derivatization)

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: A temperature gradient is typically used, for example, starting at 100°C, holding for 2 minutes, then ramping to 280°C at 10°C/min.

  • Mass Spectrometer: Operated in electron ionization (EI) mode. The fragmentation pattern can be used to confirm the structure of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of the synthesized compounds.

Methodological Principles:

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For a typical N-substituted 3-aminopropionitrile, one would expect to see signals for the protons of the substituent(s) on the nitrogen, as well as two characteristic triplets for the -CH₂-CH₂-CN moiety.

  • ¹³C NMR: Provides information on the number of different types of carbon atoms in the molecule. The nitrile carbon typically appears at a characteristic chemical shift around 118-120 ppm[16].

Data for Representative Compounds:

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
3-(Benzylamino)propionitrile [7]7.2-7.4 (m, 5H, Ar-H), 3.8 (s, 2H, N-CH₂-Ph), 2.9 (t, 2H, N-CH₂-), 2.5 (t, 2H, -CH₂-CN)~139 (Ar-C), ~128 (Ar-CH), ~127 (Ar-CH), ~119 (CN), ~53 (N-CH₂-Ph), ~45 (N-CH₂-), ~17 (-CH₂-CN)
Propionitrile [17]2.31 (q, 2H, -CH₂-CN), 1.29 (t, 3H, CH₃-)~119 (CN), ~10 (-CH₂-CN), ~8 (CH₃-)

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

IV. Visualization of Workflows

Synthetic Workflow: Aza-Michael Addition

Caption: A logical workflow for the analytical characterization of the synthesized compound.

V. Alternatives and Comparative Performance

The biological activity and physicochemical properties of N-substituted 3-aminopropionitriles can be significantly modulated by the nature of the substituent on the nitrogen atom. For instance, in the context of LOX inhibition, SAR studies have shown that the size, electronics, and lipophilicity of the N-substituent can dramatically impact potency and selectivity.[2][3]

N-SubstituentSynthetic AccessibilityPotential ApplicationKey Considerations
Benzyl High (readily available benzylamine or benzaldehyde)LOX inhibition, chemical intermediate [18]Aromatic ring allows for further functionalization.
Piperidinyl High (readily available piperidine)Building block for more complex molecules.Cyclic amine can impart conformational rigidity.
Aryl Moderate (requires Michael addition with anilines, which can be less reactive)Potential for diverse electronic and steric modifications.Reactivity can be influenced by substituents on the aromatic ring.
Alkyl High (readily available alkylamines or aldehydes)Systematic exploration of lipophilicity and steric effects.Straight-chain vs. branched alkyl groups can have different impacts.

Conclusion

The reproducibility of experimental results for N-substituted 3-aminopropionitriles hinges on a systematic and well-documented approach to both synthesis and analysis. By carefully selecting the synthetic strategy—be it the direct aza-Michael addition or the versatile reductive amination—and by rigorously characterizing the products using a combination of HPLC, GC-MS, and NMR, researchers can confidently generate reliable data. This guide provides the foundational knowledge and detailed protocols to empower scientists in their exploration of this important class of molecules, paving the way for new discoveries in drug development and beyond.

References

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  • SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. [Link]

  • Google Patents. (n.d.). CN109438283B - Synthesis method and device of beta-aminopropionitrile.
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  • Hrdina, R., et al. (2014). Efficient solid support catalyzed mono-aza-Michael addition reactions of piperazine. IS MUNI. [Link]

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  • Moody, C. J., & O'Connell, M. G. (2011). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry, 9(21), 7249-7263. [Link]

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  • ResearchGate. (n.d.). Influence of beta-aminopropionitrile (BAPN) on cell growth and elastic fiber formation in cultures of auricular chondrocytes. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-[(1-Methyl-3-phenylpropyl)amino]propionitrile

Author: BenchChem Technical Support Team. Date: February 2026

For laboratory professionals engaged in cutting-edge research and drug development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a robust safety culture. This guide provides an in-depth, procedural framework for the proper disposal of 3-[(1-Methyl-3-phenylpropyl)amino]propionitrile, ensuring the safety of personnel and the protection of our environment. The protocols outlined herein are grounded in the fundamental chemical properties of aminonitriles and are designed to be self-validating systems of safety and compliance.

Hazard Assessment: Understanding the Risks

3-[(1-Methyl-3-phenylpropyl)amino]propionitrile, while not extensively characterized in publicly available safety literature, belongs to the aminopropionitrile class of compounds. Therefore, its hazard profile must be inferred from structurally similar molecules and the constituent functional groups: a secondary amine and a propionitrile moiety.

Key Hazards:

  • Toxicity: Nitrile compounds are known for their potential toxicity, which can mimic cyanide poisoning.[1] They can be harmful if swallowed, inhaled, or absorbed through the skin.[2][3]

  • Corrosivity: Related aminopropionitriles are classified as corrosive and can cause severe skin and eye burns or damage.[2]

  • Cyanide Gas Evolution: A critical and immediate danger is the potential for these compounds to release highly toxic hydrogen cyanide (HCN) gas upon contact with acids.[1]

  • Thermal Decomposition: When heated to decomposition, aminopropionitriles can emit toxic fumes, including nitrogen oxides (NOx) and cyanides.[4][5]

  • Combustibility: Many related compounds are combustible liquids.[2][6]

  • Reproductive Toxicity: Some aminopropionitriles are suspected of damaging fertility or the unborn child.[2][5]

Hazard IDDescriptionPrimary Route of ExposurePotential Health Effect
H-01 Acute Toxicity (Oral, Dermal, Inhalation)Ingestion, Skin Contact, InhalationHarmful or fatal; symptoms may include headache, dizziness, nausea.[2]
H-02 Skin/Eye CorrosionSkin/Eye ContactSevere burns and eye damage.[2]
H-03 Toxic Gas ReleaseInhalationContact with acids liberates hydrogen cyanide gas, which can be rapidly fatal.[1]
H-04 Reproductive ToxicityIngestion, Inhalation, Skin ContactSuspected of damaging fertility or the unborn child.[2]
H-05 CombustibilityHeat, Sparks, Open FlameVapors may form flammable mixtures with air.[6]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

A multi-layered approach to PPE is mandatory when handling 3-[(1-Methyl-3-phenylpropyl)amino]propionitrile in any capacity, from routine use to disposal.

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber. Always inspect gloves for tears or punctures before use.

  • Eye/Face Protection: Wear chemical safety goggles and a face shield to protect against splashes.[3]

  • Body Protection: A flame-retardant laboratory coat is required. For large quantities or spill cleanup, a chemically impervious apron or suit should be worn.

  • Respiratory Protection: All handling of this compound, including waste packaging, must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[7]

Spill Management Protocol

Immediate and decisive action is critical in the event of a spill. The primary objective is to contain the spill and prevent the release of vapors or contact with incompatible materials.

For Minor Spills (within a chemical fume hood):

  • Alert Personnel: Inform others in the immediate area.

  • Containment: Absorb the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads. Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully sweep or scoop the absorbed material into a designated, chemically compatible hazardous waste container.[8]

  • Decontamination: Wipe the spill area with a cloth dampened with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution, and finally with soap and water.[4][6] All cleaning materials must be disposed of as hazardous waste.

  • Labeling: Seal and label the waste container with "HAZARDOUS WASTE," the chemical name, and the hazard characteristics (e.g., "Toxic," "Corrosive").

For Major Spills (outside of a chemical fume hood):

  • Evacuate: Immediately evacuate the area and alert others.

  • Isolate: Close the doors to the affected area and prevent entry.

  • Emergency Call: Contact your institution's Environmental Health & Safety (EHS) department and emergency services. Provide the chemical name and any known hazard information.

  • Ventilate: If safe to do so from a remote location, increase ventilation to the area.

Step-by-Step Disposal Procedures

Disposal of 3-[(1-Methyl-3-phenylpropyl)amino]propionitrile must be handled through one of two primary routes: direct disposal via a certified hazardous waste management facility or in-lab chemical neutralization prior to disposal.

Method 1: Direct Disposal (Recommended for most laboratories)

This is the most straightforward and safest method, transferring the responsibility of final treatment to a specialized facility.

  • Waste Segregation: Isolate all waste containing 3-[(1-Methyl-3-phenylpropyl)amino]propionitrile, including pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves, absorbent pads).

  • Containerization:

    • Place liquid waste into a dedicated, leak-proof, and chemically compatible container (e.g., high-density polyethylene).

    • Place solid waste into a separate, clearly labeled, sealable container.[6]

    • Crucially, never mix this waste with acidic waste streams. [4]

  • Labeling: Affix a hazardous waste tag to each container. The label must include:

    • The words "HAZARDOUS WASTE"

    • Full Chemical Name: 3-[(1-Methyl-3-phenylpropyl)amino]propionitrile

    • Accumulation Start Date

    • Hazard Characteristics: Toxic, Corrosive

    • A warning: "Do Not Mix with Acids"

  • Storage: Store sealed waste containers in a designated satellite accumulation area that is secure, well-ventilated, and away from incompatible materials.[7]

  • Pickup: Arrange for waste pickup through your institution's EHS department or a licensed hazardous waste contractor.[7]

Method 2: Chemical Neutralization (For advanced users with appropriate controls)

Chemical neutralization can render the waste less hazardous by converting the nitrile group to a carboxylic acid or its salt.[2][9] This procedure must be performed by trained personnel in a controlled setting. The primary method is alkaline hydrolysis.

Experimental Protocol for Alkaline Hydrolysis:

  • Setup: Perform the entire procedure in a certified chemical fume hood. Equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a heating mantle.

  • Reaction:

    • For every 1 mole of 3-[(1-Methyl-3-phenylpropyl)amino]propionitrile waste, slowly and cautiously add at least 2 moles of a 10-20% aqueous sodium hydroxide (NaOH) solution in the flask.[9]

    • The addition should be done in an ice bath to control any initial exothermic reaction.

  • Heating: Once the addition is complete, heat the mixture to reflux (gently boiling) with continuous stirring. The hydrolysis of nitriles is slow and requires heating to proceed at a reasonable rate.[9]

  • Monitoring: The reaction will produce ammonia gas, which can be detected by its characteristic odor or with moist pH paper (it will turn basic) held at the top of the condenser.[9] Continue the reflux until ammonia evolution ceases, indicating the completion of the hydrolysis.

  • Cooling and Neutralization:

    • Allow the reaction mixture to cool to room temperature.

    • The resulting solution will contain the sodium salt of the corresponding carboxylic acid.

    • Slowly and carefully neutralize the excess sodium hydroxide by adding a dilute acid (e.g., 1M hydrochloric acid) while monitoring the pH. Adjust the final pH to between 5.5 and 9.0.[10]

  • Final Disposal: The neutralized solution, now containing the significantly less toxic carboxylate salt, can typically be disposed of through your facility's aqueous chemical waste stream. Confirm this with your EHS department.[10]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of 3-[(1-Methyl-3-phenylpropyl)amino]propionitrile.

DisposalWorkflow Disposal Workflow for 3-[(1-Methyl-3-phenylpropyl)amino]propionitrile start Waste Generation (Contaminated materials, excess reagent) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat, Fume Hood) start->ppe segregate Step 2: Waste Segregation (Isolate from acids and other incompatibles) ppe->segregate decision Choose Disposal Method segregate->decision direct_disposal Method 1: Direct Disposal decision->direct_disposal Standard Protocol chem_neutral Method 2: Chemical Neutralization (Advanced Users Only) decision->chem_neutral In-Lab Treatment containerize Step 3a: Containerize (Labeled, sealed, compatible container) direct_disposal->containerize storage Step 4a: Secure Storage (Satellite Accumulation Area) containerize->storage pickup Step 5a: Arrange Pickup (EHS / Hazardous Waste Contractor) storage->pickup hydrolysis Step 3b: Alkaline Hydrolysis (NaOH, Reflux in Fume Hood) chem_neutral->hydrolysis neutralize_final Step 4b: Neutralize pH (Cool and adjust pH to 5.5-9.0) hydrolysis->neutralize_final aqueous_waste Step 5b: Dispose as Aqueous Waste (Confirm with EHS) neutralize_final->aqueous_waste

Caption: Decision workflow for proper disposal.

References

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  • SAFETY DATA SHEET - 3-Aminopropionitrile. Thermo Fisher Scientific.

  • 3-Aminopropionitrile fumarate salt - Safety Data Sheet. Santa Cruz Biotechnology.

  • SAFETY DATA SHEET - 3-(Methylamino)propionitrile. TCI Chemicals.

  • SAFETY DATA SHEET - 3-Aminopropionitrile. Fisher Scientific.

  • Highly flammable liquid and vapour. MilliporeSigma.

  • 3-Aminopropionitrile | C3H6N2 | CID 1647. PubChem, National Center for Biotechnology Information.

  • 3-Aminopropionitrile SDS, 151-18-8 Safety Data Sheets. ECHEMI.

  • SAFETY DATA SHEET - Benzenepropanenitrile. Thermo Fisher Scientific.

  • 3-[Ethyl(3-methylphenyl)amino]propanenitrile SDS, 148-69-6 Safety Data Sheets. ECHEMI.

  • Proper Disposal of 3-Amino-6-phenylpyrazine-2-carbonitrile: A Step-by-Step Guide for Laboratory Professionals. Benchchem.

  • Nitrile - Reactions. Wikipedia.

  • Cyanides and nitriles, use and disposal. The University of Manchester.

  • Chapter 7 - Management Procedures For Specific Waste Types. Cornell University Environmental Health and Safety.

  • Hydrolysis of nitriles. Lumen Learning.

  • Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. University of California, Santa Cruz.

  • Information on Cyanide Compounds. Stanford University Environmental Health & Safety.

  • Cyanides. University of Illinois Division of Research Safety.

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×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-[(1-Methyl-3-phenylpropyl)amino]propionitrile
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.